N-Acetylpyrrolidine-PEG2-Br
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C10H18BrNO3 |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
2-[2-(2-bromoethoxy)ethoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H18BrNO3/c11-3-6-14-7-8-15-9-10(13)12-4-1-2-5-12/h1-9H2 |
InChI-Schlüssel |
ADWBRKLQGRLOEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)COCCOCCBr |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of N-Acetylpyrrolidine-PEG2-Br in Advancing Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy. This technical guide delves into the use of N-Acetylpyrrolidine-PEG2-Br, a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and development of PROTACs. While specific quantitative data and detailed experimental protocols for PROTACs utilizing this exact linker are not extensively documented in publicly available research, this guide will provide a comprehensive overview of its role, generalizable experimental workflows, and the broader context of PEG linkers in PROTAC design.
This compound is a PEG-based PROTAC linker that is utilized in the synthesis of PROTAC molecules.[1][2][3] PROTACs are composed of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein.[1] These molecules leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins.[1]
Core Concepts of PROTACs and the Role of the Linker
The fundamental principle of PROTAC technology is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.
The properties of the linker, such as its length, composition, and attachment points, significantly influence a PROTAC's:
-
Solubility and Cell Permeability: PEG linkers, like this compound, are known to enhance the aqueous solubility of PROTACs, which can be beneficial for their overall pharmacokinetic properties.
-
Ternary Complex Formation: The linker's flexibility and length dictate the spatial orientation of the two ligands, impacting the geometry and stability of the ternary complex.
-
Degradation Efficacy: An optimal linker is crucial for achieving potent and selective protein degradation.
Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic |
| Molecular Formula | C12H22BrNO3 |
| Linker Type | PEG-based |
| Reactive Group | Bromine (Br) |
| Solubility | Expected to have good solubility in organic solvents and some aqueous-organic mixtures. |
| Reactivity | The terminal bromine atom is a good leaving group, making it suitable for nucleophilic substitution reactions with amines, thiols, or hydroxyl groups on a target protein ligand or an E3 ligase ligand. |
General Experimental Protocol for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound would typically involve a nucleophilic substitution reaction. The following is a generalized protocol and would require optimization for specific substrates.
Objective: To couple a ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine) with this compound.
Materials:
-
Target protein ligand or E3 ligase ligand with a free nucleophile (e.g., -OH, -NH2).
-
This compound
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the ligand (1 equivalent) and the base (1.5-2 equivalents) in the anhydrous solvent.
-
Reaction: Add this compound (1.1 equivalents) to the solution.
-
Incubation: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC precursor.
This precursor, now functionalized with the N-Acetylpyrrolidine-PEG2 moiety, can then be further elaborated to complete the synthesis of the final PROTAC molecule.
Logical Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation.
Caption: A generalized workflow for the development of a PROTAC, from initial design to in vivo studies.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves co-opting the ubiquitin-proteasome pathway.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
Conclusion
This compound represents a valuable chemical tool for the construction of PROTACs. Its PEG-based structure offers potential advantages in terms of solubility and pharmacokinetics, while the terminal bromide provides a reactive handle for straightforward conjugation to protein-binding ligands. Although specific examples of its application in peer-reviewed literature are sparse, the general principles of PROTAC design and synthesis provide a solid framework for its use in research and drug development. As the field of targeted protein degradation continues to expand, the availability and strategic use of a diverse array of linkers, including this compound, will be paramount to the successful development of novel therapeutics. Researchers are encouraged to consider the general protocols and workflows presented in this guide as a starting point for their own investigations into new and effective protein degraders.
References
Synthesis Protocol for N-Acetylpyrrolidine-PEG2-Br: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of N-Acetylpyrrolidine-PEG2-Br, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). While the nomenclature "this compound" can be ambiguous, this guide will focus on the synthesis of the most plausible structure, 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one . This interpretation assumes the core structure is a 2-pyrrolidinone (B116388) ring that has been N-alkylated with a two-unit polyethylene (B3416737) glycol (PEG2) chain terminating in a bromine atom. The "N-Acetyl" portion of the name is addressed as a potential misnomer in common parlance for N-alkylated pyrrolidinones, which are derivatives of N-acylpyrrolidines.
Core Synthesis Pathway
The synthesis of 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one is typically achieved through a nucleophilic substitution reaction. This involves the N-alkylation of 2-pyrrolidinone with a suitable PEGylated electrophile, namely 1-bromo-2-(2-bromoethoxy)ethane. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the 2-pyrrolidinone, thereby increasing its nucleophilicity.
Experimental Protocol: Synthesis of 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one
This protocol details the N-alkylation of 2-pyrrolidinone.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Supplier Example |
| 2-Pyrrolidinone | C₄H₇NO | 85.11 | 0.85 g (10 mmol) | Sigma-Aldrich |
| 1-Bromo-2-(2-bromoethoxy)ethane | C₄H₈Br₂O | 247.91 | 2.73 g (11 mmol) | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g (11 mmol) | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | VWR |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | As needed | VWR |
| Brine (Saturated aqueous NaCl solution) | NaCl | 58.44 | As needed | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | VWR |
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and Pyrrolidinone: To the flask, add anhydrous dimethylformamide (50 mL) followed by sodium hydride (0.44 g, 11 mmol of a 60% dispersion in oil). The suspension is stirred at room temperature. 2-Pyrrolidinone (0.85 g, 10 mmol) is then added dropwise to the stirred suspension. The mixture is stirred for 30 minutes to allow for the formation of the sodium salt of 2-pyrrolidinone.
-
Addition of the Alkylating Agent: 1-Bromo-2-(2-bromoethoxy)ethane (2.73 g, 11 mmol) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The mixture is then transferred to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one.
Signaling Pathway Analogy: Nucleophilic Substitution
Caption: A diagram representing the SN2 reaction mechanism for the N-alkylation of 2-pyrrolidinone.
physical and chemical properties of N-Acetylpyrrolidine-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylpyrrolidine-PEG2-Br is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. As a PEG-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed hypothetical experimental protocols for its synthesis and characterization, and its application in the broader context of PROTAC development.
Introduction to this compound
This compound serves as a critical building block in the construction of PROTAC molecules. Its structure incorporates three key features:
-
An N-acetylpyrrolidine moiety: This heterocyclic group can serve as a versatile chemical handle for conjugation to a ligand that binds to a target protein of interest (POI).
-
A flexible diethylene glycol (PEG2) spacer: The PEG linker is a common motif in PROTAC design, known to enhance the solubility and cell permeability of the final PROTAC molecule. The length of the PEG chain is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1]
-
A terminal bromine atom: This functional group provides a reactive site for facile chemical modification, typically for coupling with the E3 ligase-recruiting ligand.
The strategic combination of these components makes this compound a valuable tool for researchers developing novel protein degraders.
Physical and Chemical Properties
While specific experimentally determined physical properties for this compound are not widely published, the following table summarizes its known chemical identifiers and calculated properties. For comparison, selected properties of the parent compound, N-Acetylpyrrolidine, are also provided.
| Property | This compound | N-Acetylpyrrolidine |
| Molecular Formula | C10H18BrNO3 | C6H11NO |
| Molecular Weight | 280.16 g/mol | 113.16 g/mol [2][3][4] |
| Appearance | Predicted: Colorless to pale yellow oil or solid | Colorless liquid |
| Boiling Point | Not available | 212.1 °C at 760 mmHg[2][3] |
| Melting Point | Not available | Not applicable |
| Density | Not available | 1.019 g/cm³[2] |
| Solubility | Predicted: Soluble in organic solvents like DCM, DMF, and DMSO. The PEG chain may confer some water solubility. | Soluble in water[2] |
| CAS Number | Not available | 4030-18-6[2][3][4] |
Experimental Protocols
The following sections outline detailed, representative experimental protocols for the synthesis and characterization of this compound. These protocols are based on established chemical principles and general methods reported for similar compounds.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from commercially available materials.
Step 1: Synthesis of 1-(2-hydroxyethoxy)ethan-1-one (Intermediate A)
This step involves the reaction of 2-(2-hydroxyethoxy)ethanol with a suitable acetylating agent.
-
Materials:
-
2-(2-hydroxyethoxy)ethanol
-
Acetyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-(2-hydroxyethoxy)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate A.
-
Step 2: Bromination of Intermediate A to yield this compound
This step involves the conversion of the terminal hydroxyl group to a bromide.
-
Materials:
-
Intermediate A
-
Triphenylphosphine (B44618) (PPh3)
-
Carbon tetrabromide (CBr4)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Intermediate A (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add carbon tetrabromide (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain this compound.
-
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Expected Signals: The spectrum is expected to show characteristic peaks for the N-acetyl group (singlet around 2.1 ppm), the pyrrolidine (B122466) ring protons (multiplets in the range of 1.8-3.5 ppm), the PEG linker methylene (B1212753) protons (multiplets between 3.5-3.8 ppm), and the methylene group adjacent to the bromine (a triplet around 3.4-3.6 ppm).
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Expected Signals: The spectrum should display signals for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the pyrrolidine ring (in the range of 25-50 ppm), the carbons of the PEG linker (around 70 ppm), and the carbon bearing the bromine atom (around 30-40 ppm).
-
3.2.2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Inject a small volume (e.g., 5-10 µL) onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
The purity of the compound is determined by the relative area of the main peak.
-
3.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., electrospray ionization - ESI).
-
Procedure:
-
Use similar HPLC conditions as described above.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion for C10H18BrNO3 would be approximately 280.05 and 282.05 (due to the isotopic pattern of bromine).
-
Application in PROTAC Synthesis
This compound is a key intermediate in the modular synthesis of PROTACs. The workflow for its utilization typically involves the reaction of its terminal bromide with a nucleophilic group on the E3 ligase ligand.
Signaling Pathway of PROTAC Action
Once synthesized, the resulting PROTAC molecule containing the this compound linker facilitates the degradation of the target protein through the ubiquitin-proteasome system.
References
molecular weight and formula of N-Acetylpyrrolidine-PEG2-Br
For researchers and professionals in the field of drug development, particularly those engaged in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules, a thorough understanding of the constituent linkers is paramount. This document provides a concise technical summary of N-Acetylpyrrolidine-PEG2-Br, a bifunctional molecule incorporating a PEGylated linker.
Core Molecular Attributes
The fundamental chemical properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C10H18BrNO3[1] |
| Molecular Weight | 280.16 g/mol [1] |
Chemical Structure and Connectivity
The structural arrangement of this compound dictates its utility as a linker in PROTAC synthesis. The diagram below illustrates the relationship between the compound and its key identifiers.
Experimental Protocols
Detailed experimental protocols involving this compound are highly dependent on the specific synthetic route and the nature of the target PROTAC molecule. However, a generalized workflow for its incorporation as a linker would typically involve the following stages.
-
Reaction Setup: The synthesis is typically carried out in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent side reactions. The choice of solvent depends on the solubility of the reactants.
-
Nucleophilic Substitution: The bromine atom in this compound serves as a leaving group. The linker is reacted with a nucleophilic functional group (e.g., an amine or thiol) on either the E3 ligase ligand or the target protein ligand. This is often performed in the presence of a non-nucleophilic base to neutralize the resulting hydrobromic acid.
-
Second Conjugation: Following the initial conjugation, the resulting intermediate is purified and then reacted with the second ligand (either the target protein ligand or the E3 ligase ligand, whichever was not used in the first step). This reaction targets the other end of the PEG linker.
-
Purification: The final PROTAC molecule is purified from the reaction mixture using standard chromatographic techniques, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the synthesized PROTAC are confirmed using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Signaling Pathway Context
The ultimate biological function of a PROTAC molecule synthesized using this compound is to induce the degradation of a specific target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
The this compound linker plays a crucial role in spatially orienting the target protein and the E3 ubiquitin ligase to facilitate the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The length and flexibility of the PEG2 linker are critical determinants of the efficiency of this process.
References
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, the pyrrolidine (B122466) ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1] Its ubiquity in a vast array of natural products, including the essential amino acid proline, and its integral presence in numerous FDA-approved drugs underscore its profound significance in the development of therapeutic agents.[1][2] The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile and powerful tool to enhance biological activity, optimize pharmacokinetic profiles, and navigate the complexities of three-dimensional chemical space.[1][3] This technical guide offers a comprehensive exploration of the core features of pyrrolidine-based chemical scaffolds, detailing their synthesis, biological activities, and the signaling pathways they modulate, with a focus on quantitative data and detailed experimental methodologies.
Core Physicochemical and Structural Advantages
The remarkable success of the pyrrolidine scaffold in drug design is a direct consequence of its inherent properties that make it an attractive framework for interacting with biological targets.[4]
-
Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic ring systems, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a distinct and globular three-dimensional geometry.[1][4] This increased three-dimensionality is a crucial attribute for exploring the intricate topographies of protein binding pockets.[3][5]
-
Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of possible stereoisomers. This stereochemical complexity is a powerful tool for achieving target selectivity, as biological macromolecules are themselves chiral and often exhibit stereospecific binding.[3][6] The ability to synthesize stereochemically pure pyrrolidine derivatives allows for the fine-tuning of pharmacological activity and the mitigation of off-target effects.[2][5]
-
Conformational Flexibility (Pseudorotation): Saturated five-membered rings like pyrrolidine exhibit a phenomenon known as "pseudorotation," where the ring can adopt a continuous series of energetically accessible non-planar conformations, such as the "envelope" and "twist" forms.[3][6] This conformational flexibility allows the scaffold and its substituents to adopt optimal orientations for binding to a target, effectively expanding its coverage of pharmacophore space.[5]
-
Physicochemical Properties: The pyrrolidine motif can significantly influence the physicochemical properties of a molecule. The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating interactions with biological targets.[2] The incorporation of a pyrrolidine ring can also enhance aqueous solubility, a desirable property for drug candidates.[2][7]
A Privileged Scaffold in a Diverse Range of Biological Activities
The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. This has led to their development as therapeutic agents in a multitude of disease areas.[4][8]
Anticancer Activity
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines.[9][10] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[11]
One of the most significant targets for pyrrolidine-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.[8]
Table 1: Quantitative Bioactivity Data of Anticancer Pyrrolidine Derivatives
| Compound Class | Target | Cell Line | Bioactivity (IC₅₀) | Reference |
| Pyrrolidine Thiosemicarbazone-Copper(II) Complex | - | SW480 (colon cancer) | 0.99 µM | [1] |
| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | VEGFR-2 | - | 179 ± 29 nM (for compound 11) | [12] |
| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | PDGFRβ | - | - | [12] |
| Pyrrolidine-substituted arylindenopyrimidine | Adenosine A(2A)/A1 antagonist | - | - | [2] |
Antidiabetic Activity
A significant number of pyrrolidine-containing compounds have been developed as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[13] DPP-IV is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion in a glucose-dependent manner.[14] By inhibiting DPP-IV, these drugs increase the levels of active GLP-1, leading to improved glycemic control in patients with type 2 diabetes.[13][14] Vildagliptin and Saxagliptin are prominent examples of pyrrolidine-based DPP-IV inhibitors.[13]
Table 2: Quantitative Bioactivity Data of Antidiabetic Pyrrolidine Derivatives
| Compound | Target | Bioactivity (IC₅₀) | Reference |
| Pyrrolidine Sulfonamide Derivative (Compound 23d) | DPP-IV Enzyme | 11.32 µM | [8] |
| Vildagliptin | DPP-IV Enzyme | - | [13] |
| Saxagliptin | DPP-IV Enzyme | - | [13] |
| Pyrrolidine-2-carbonitrile derivative (Compound 17a) | DPP-IV Enzyme | 0.017 µM | [15] |
Anticonvulsant Activity
The pyrrolidine-2,5-dione (succinimide) and pyrrolidin-2-one cores are well-established pharmacophores in the design of anticonvulsant agents.[4][11] These compounds are effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16] The mechanism of action for some pyrrolidinone-based anticonvulsants is linked to the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[17][18]
Table 3: Quantitative Bioactivity Data of Anticonvulsant Pyrrolidine Derivatives
| Compound | Test Model | Bioactivity (ED₅₀) | Reference |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES test | 68.30 mg/kg | [16] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz (32 mA) test | 28.20 mg/kg | [16] |
| 1-[6-(4-chlorophenyl)-3-cyano-4-(phenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (3d) | MES test | 13.4 mg/kg | [19] |
| 1-[6-(4-chlorophenyl)-3-cyano-4-(phenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (3d) | scPTZ test | 86.1 mg/kg | [19] |
Other Biological Activities
The pharmacological utility of the pyrrolidine scaffold extends to a wide range of other therapeutic areas, including:
-
Antimicrobial and Antiviral Activity: Pyrrolidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[8]
-
Anti-inflammatory Activity: Certain pyrrolidine compounds have demonstrated anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX).[11][20]
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyrrolidine ring is a key component of nicotine (B1678760) and synthetic analogs that modulate nAChRs, which are implicated in various neurological and psychiatric disorders.[21]
Key Signaling Pathways Modulated by Pyrrolidine Scaffolds
The diverse biological effects of pyrrolidine-based compounds are achieved through their interaction with and modulation of critical cellular signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[20] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3][4] Pyrrolidine-based inhibitors of VEGFR-2 typically act as ATP-competitive inhibitors, blocking the kinase activity of the receptor and thereby inhibiting the downstream signaling pathways.[8]
Caption: VEGFR-2 signaling pathway and its inhibition by pyrrolidine-based compounds.
DPP-IV Inhibition and the Incretin Pathway
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, primarily GLP-1 and GIP (Glucose-dependent insulinotropic polypeptide).[14][22] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[23] Pyrrolidine-based DPP-IV inhibitors bind to the active site of the enzyme, preventing the degradation of incretins and thereby prolonging their insulinotropic effects.[13]
Caption: Mechanism of action of pyrrolidine-based DPP-IV inhibitors on the incretin pathway.
Synthetic Strategies for Pyrrolidine Scaffolds
The construction of substituted pyrrolidines is a central theme in synthetic organic chemistry, with methodologies broadly classified into two main approaches.[3]
-
Functionalization of Pre-formed Rings: This strategy often leverages commercially available and optically pure precursors such as L-proline or 4-hydroxy-L-proline.[3] These chiral building blocks provide a robust and efficient entry point for the synthesis of complex, stereodefined pyrrolidine derivatives through various chemical modifications of the ring and its existing functional groups.[3]
-
De Novo Ring Construction (Cyclization Reactions): This approach involves the formation of the pyrrolidine ring from acyclic precursors.[3] A variety of cyclization strategies have been developed, including:
-
1,3-Dipolar Cycloadditions: This is a powerful method for the stereoselective synthesis of highly substituted pyrrolidines.[5]
-
Intramolecular Amination/Alkylation: This involves the cyclization of a linear precursor containing an amine and a suitable electrophilic center.[1]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: This classical method provides a straightforward route to 2,5-disubstituted pyrrolidines.[1]
-
Experimental Protocols
General Procedure for the Synthesis of 4-acetyl-5-aryl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-ones
This protocol describes a multicomponent reaction for the synthesis of highly functionalized pyrrolidinone derivatives.[1]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Aniline (B41778) (1.0 mmol)
-
Ethyl 2,4-dioxovalerate (1.0 mmol)
-
Glacial Acetic Acid (solvent)
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), and ethyl 2,4-dioxovalerate (1.0 mmol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Glacial acetic acid is added as the solvent.
-
The reaction mixture is stirred and heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The cooled mixture is poured into ice-water, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold water to remove any residual acetic acid and unreacted starting materials.
-
The crude product is dried under vacuum.
-
Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one.[1]
General Procedure for the MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.[24][25]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test pyrrolidine compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.[25]
Experimental and Logical Workflows
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines
The 'Clip-Cycle' strategy is an elegant approach for the asymmetric synthesis of pyrrolidines. It involves an initial alkene metathesis reaction to "clip" a bis-homoallylic amine to a thioacrylate, followed by a chiral phosphoric acid-catalyzed intramolecular aza-Michael "cycle" reaction to form the enantioenriched pyrrolidine.[26]
Caption: Workflow for the asymmetric 'Clip-Cycle' synthesis of pyrrolidines.
Fragment-Based Drug Discovery (FBDD) Workflow
Fragment-based drug discovery is a powerful strategy for identifying lead compounds. A typical workflow involving a pyrrolidine-based fragment library is outlined below.[27][28]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biorbyt.com [biorbyt.com]
- 14. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 15. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 23. youtube.com [youtube.com]
- 24. Synthesis and Biological Evaluation of Pyrroloindolines as Positive Allosteric Modulators of the α1β2γ2 GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Targeted Protein Degradation: An In-depth Technical Guide to Bifunctional Degrader Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Degraders and the Pivotal Role of the Linker
Bifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), have emerged as a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that merely block the function of a target protein, these molecules are engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[2] Structurally, a PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3]
The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[2][3] Its length, chemical composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2] The formation of a productive ternary complex is a prerequisite for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2] Consequently, the rational design and optimization of the linker are paramount in the development of potent and selective bifunctional degraders.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action of a bifunctional degrader involves a catalytic cycle that leads to the degradation of the target protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.
-
Catalytic Cycle: The PROTAC molecule is released upon degradation of the POI and can then engage another POI and E3 ligase, initiating a new cycle of degradation.
Classification and Properties of Bifunctional Degrader Linkers
PROTAC linkers can be broadly classified based on their chemical composition and structural features, which in turn dictate their flexibility, solubility, and potential for specific interactions within the ternary complex.
Flexible Linkers
Flexible linkers are the most commonly employed type in the initial stages of PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[2] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.[2]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[2] Approximately 54% of reported PROTACs utilize PEG linkers.[1]
Rigid Linkers
Rigid linkers incorporate cyclic structures or unsaturated bonds to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1]
-
Cycloalkane-Based Linkers: The inclusion of rings such as piperazine (B1678402) or piperidine (B6355638) can reduce the number of rotatable bonds, leading to a more defined three-dimensional structure.
-
Aromatic and Heteroaromatic Linkers: Phenyl rings and other aromatic systems introduce planarity and rigidity, which can also participate in pi-stacking interactions within the ternary complex.
-
"Clickable" Linkers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for PROTAC synthesis, resulting in a stable triazole ring.[] This triazole can be considered a component of a rigid linker strategy.[1]
Data Presentation: The Impact of Linker Properties on Degrader Efficacy
The optimization of a PROTAC's degrader activity is an empirical process that often involves the synthesis and evaluation of a library of compounds with varying linker lengths and compositions. The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, illustrating the impact of linker properties on degradation efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data adapted from a study on TBK1 degradation.[3]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Data adapted from a study on ERα degradation.[5]
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Alkene) | Rigidified PROTAC | More potent degradation |
Data adapted from a study on AR degradation.
Table 4: Physicochemical Properties of Clinically Investigated Oral PROTACs
| PROTAC | Target | E3 Ligase | MW (Da) | clogP | TPSA (Ų) | HBD | HBA |
| ARV-110 | AR | CRBN | 785.9 | 3.5 | 134 | 3 | 11 |
| ARV-471 | ER | CRBN | 711.8 | 4.8 | 107 | 2 | 9 |
| CC-90009 | GSPT1 | CRBN | 761.8 | 1.1 | 146 | 5 | 12 |
| CFT7455 | IKZF1/3 | CRBN | 793.9 | 2.9 | 137 | 3 | 12 |
| KT-474 | IRAK4 | CRBN | 927.1 | 3.8 | 141 | 3 | 14 |
Data compiled from a review of clinical-stage PROTACs.[6]
Experimental Protocols
The development of effective bifunctional degraders relies on robust and reproducible experimental methods for their synthesis and evaluation.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand with a linker) to an amine-functionalized component.
Materials:
-
Component A-COOH (1.0 eq)
-
Component B-NH2 (1.0 - 1.2 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU) (1.1 - 1.3 eq)
-
Organic base (e.g., DIPEA, TEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel, magnetic stirrer, and nitrogen atmosphere setup
-
Standard workup and purification reagents and equipment (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate, brine, anhydrous sodium sulfate, rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of Component A-COOH in anhydrous DMF, add the peptide coupling reagent (e.g., HATU) and the organic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add Component B-NH2 to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired PROTAC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane of an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Experimental and Developmental Workflow
The development of a novel bifunctional degrader is an iterative process that involves design, synthesis, and evaluation.
References
In-Depth Technical Guide to N-Acetylpyrrolidine-PEG2-Br: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetylpyrrolidine-PEG2-Br, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC itself.
Core Identifiers and Chemical Properties
While a specific CAS number for this compound is not consistently reported in public databases, its chemical identity is well-defined by its molecular structure and properties. It incorporates an N-acetylpyrrolidine moiety, a diethylene glycol (PEG2) spacer, and a terminal bromine atom, which serves as a reactive handle for conjugation.
Based on available information from chemical suppliers, the key identifiers for a closely related and likely identical compound, 2-(2-(2-bromoethoxy)ethoxy)-1-(pyrrolidin-1-yl)ethanone, are summarized below.
| Identifier | Value |
| Molecular Formula | C10H18BrNO3[1] |
| Molecular Weight | 280.16 g/mol [1] |
| IUPAC Name | 2-[2-(2-bromoethoxy)ethoxy]-1-(pyrrolidin-1-yl)ethan-1-one |
| SMILES | C1CCN(C1)C(=O)COCCOCCOCCBr |
| InChI Key | ADWBRKLQGRLOEL-UHFFFAOYSA-N |
Role in PROTAC Design and Function
This compound serves as a versatile building block in the modular synthesis of PROTACs. The N-acetylpyrrolidine group can function as a weak binder for various proteins or as a non-binding element, while the PEG2 linker provides optimal spacing and desirable physicochemical properties. The terminal bromine allows for straightforward chemical ligation to either the target protein ligand or the E3 ligase ligand.
The general workflow for utilizing this compound in PROTAC synthesis is depicted below.
Caption: General workflow for synthesizing a PROTAC molecule.
The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The signaling pathway for this process is illustrated below.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
While specific, detailed experimental protocols for PROTAC synthesis using this compound are often proprietary or specific to the target and E3 ligase ligands, a general protocol for the conjugation of a bromo-functionalized linker to a phenolic hydroxyl group on a target protein ligand is provided below. This represents a common step in PROTAC synthesis.
General Protocol for Williamson Ether Synthesis-based Conjugation
Objective: To conjugate this compound to a target protein ligand containing a phenolic hydroxyl group.
Materials:
-
Target protein ligand with a phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the target protein ligand (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the ligand in anhydrous DMF or MeCN. Add a suitable base, such as K2CO3 (2-3 equivalents) or Cs2CO3 (1.5-2 equivalents).
-
Linker Addition: To the stirring suspension, add this compound (1.1-1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) to facilitate the reaction. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired ligand-linker conjugate.
-
Characterization: Confirm the structure and purity of the product using analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.
This general protocol can be adapted for the subsequent conjugation of the ligand-linker intermediate to the E3 ligase ligand to complete the PROTAC synthesis. The choice of reaction conditions and purification methods will depend on the specific properties of the reactants.
References
Methodological & Application
Application Notes and Protocols for Targeted Protein Degradation Using PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) is a rapidly advancing therapeutic modality that utilizes the cell's endogenous protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3][4] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules.[2][5] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][6][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[6][8][9]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase).[7][10] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize degradation efficacy.[5][7][11][12] This document provides detailed experimental protocols for the evaluation of PROTACs containing PEG linkers.
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the key steps in PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation hijacks the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of PROTACs.
Caption: A general experimental workflow for the discovery and characterization of PROTACs.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay determines the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.[13][14]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.[14]
-
Recombinant target protein.
-
Ubiquitin.[13]
-
ATP.[14]
-
PROTACs with varying PEG linkers.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE loading buffer.
-
Anti-target protein antibody and anti-ubiquitin antibody for Western blotting.
Protocol:
-
Set up the ubiquitination reaction in a total volume of 30 µL.[13][15]
-
Combine the E1 enzyme (50 ng), E2 enzyme (200-500 ng), E3 ligase (200-500 ng), target protein (500 ng), and ubiquitin (2-5 µg) in the reaction buffer.[13][15]
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 30-60 minutes.[14]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.[14][16]
-
Analyze the samples by Western blotting using an anti-target protein antibody to observe higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used.[14]
Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels in cells treated with PROTACs.[1]
Materials:
-
Cell line expressing the target protein.
-
PROTACs with varying PEG linkers.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][17][18][19]
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1][17]
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).[17]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.[17]
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells twice with ice-cold PBS.[1]
-
Lyse the cells with ice-cold lysis buffer.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each sample.[1]
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]
-
Separate proteins by electrophoresis and transfer them to a membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[1]
Cell Viability Assay
This assay assesses the cytotoxicity of the PROTACs.[20][]
Materials:
-
Cell line of interest.
-
PROTACs with varying PEG linkers.
-
Opaque-walled 96-well plates suitable for luminescence assays.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[20]
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[22]
-
Treat the cells with a serial dilution of the PROTACs. Include a vehicle control.
-
Incubate for a period relevant to the degradation experiment (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well as per the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the results to determine the concentration of PROTAC that inhibits cell growth by 50% (GI50).
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro and Cellular Degradation Activity of PROTACs with Varying PEG Linkers
| PROTAC ID | PEG Linker Length (n) | Ternary Complex Formation (TR-FRET EC50, nM) | Target Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| PROTAC-A | 3 | 50 | 25 | 95 |
| PROTAC-B | 5 | 20 | 10 | >98 |
| PROTAC-C | 8 | 80 | 75 | 80 |
| PROTAC-D | 12 | 150 | 200 | 65 |
Table 2: Physicochemical and Pharmacokinetic Properties of PROTACs
| PROTAC ID | PEG Linker Length (n) | Cell Permeability (Papp, 10-6 cm/s) | Solubility (µM) | Oral Bioavailability (F, %) |
| PROTAC-A | 3 | 5.2 | 50 | 15 |
| PROTAC-B | 5 | 8.9 | 120 | 35 |
| PROTAC-C | 8 | 12.5 | 250 | 45 |
| PROTAC-D | 12 | 15.1 | 400 | 20 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No protein degradation observed | Poor cell permeability. | Modify PROTAC structure to improve physicochemical properties. |
| Inefficient ternary complex formation. | Synthesize PROTACs with different PEG linker lengths to optimize ternary complex geometry.[23] | |
| "Hook effect" at high PROTAC concentrations. | Perform a full dose-response curve to identify the optimal concentration range. | |
| High cytotoxicity | Off-target effects. | Perform proteomics to identify off-target proteins. Modify the target-binding ligand for better selectivity. |
| On-target toxicity. | Confirm that cytotoxicity is linked to the degradation of the target protein using inactive controls. | |
| Variability in Western blot results | Inconsistent protein loading. | Ensure accurate protein quantification and careful loading of gels. |
| Protein degradation during sample preparation. | Always use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice.[18][19] |
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 13. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 14. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 15. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 16. Ubiquitination assay [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. 2bscientific.com [2bscientific.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
N-Acetylpyrrolidine-PEG2-Br applications in developing novel therapeutics
Application Notes and Protocols for Researchers in Drug Development
N-Acetylpyrrolidine-PEG2-Br is a versatile bifunctional molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its structure, comprising an N-acetylpyrrolidine moiety, a di-ethylene glycol (PEG2) spacer, and a terminal bromine atom, makes it an ideal linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The strategic choice of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, with a specific focus on the well-characterized BET degrader, BETd-260.
Application in PROTAC Development: The Case of BETd-260
A prime example of the successful application of an this compound-derived linker is in the synthesis of BETd-260 (also known as ZBC260). BETd-260 is a highly potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in various cancers.
BETd-260 incorporates a ligand for the BET proteins, a linker derived from this compound, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BET proteins into proximity with CRBN, BETd-260 triggers their ubiquitination and subsequent degradation by the proteasome. This leads to the potent suppression of cancer cell viability and the induction of apoptosis.
Quantitative Biological Data for BETd-260
The following tables summarize the quantitative data demonstrating the potent activity of BETd-260 in various cancer cell lines.
Table 1: In Vitro Degradation Potency of BETd-260
| Cell Line | Target Proteins | Degradation Concentration | Reference |
| RS4;11 (Leukemia) | BRD2, BRD3, BRD4 | 30-100 pM | [1][2] |
| MNNG/HOS (Osteosarcoma) | BRD2, BRD3, BRD4 | 3 nM (complete degradation of BRD3/4) | [3][4] |
| Saos-2 (Osteosarcoma) | BRD2, BRD3, BRD4 | 3 nM (complete degradation of BRD3/4) | [3][4] |
| HepG2 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM | [5] |
| BEL-7402 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM | [6] |
Table 2: In Vitro Anti-proliferative and Apoptotic Activity of BETd-260
| Cell Line | IC50 (Cell Growth Inhibition) | Apoptosis Induction | Reference |
| RS4;11 (Leukemia) | 51 pM | 3-10 nM | [1][7] |
| MOLM-13 (Leukemia) | 2.2 nM | 3-10 nM | [1][7] |
| HepG2 (Hepatocellular Carcinoma) | Not specified | 10-100 nM | [6] |
| BEL-7402 (Hepatocellular Carcinoma) | Not specified | 10-100 nM | [6] |
| SUM149 (Triple-Negative Breast Cancer) | 1.56 nM | Not specified | [8] |
| SUM159 (Triple-Negative Breast Cancer) | 12.5 nM | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate PROTACs synthesized using this compound linkers.
Protocol 1: Synthesis of a BETd-260 Analog
This protocol describes a representative synthesis of a PROTAC targeting BET proteins, analogous to BETd-260. The synthesis involves the coupling of a BET inhibitor, the N-Acetylpyrrolidine-PEG2-derived linker, and a Cereblon ligand.
Workflow for PROTAC Synthesis:
Caption: General workflow for the synthesis of a BET-targeting PROTAC.
Materials:
-
This compound
-
A suitable BET inhibitor with a reactive amine or hydroxyl group (e.g., a derivative of JQ1 or HJB-97)
-
A suitable Cereblon ligand with a reactive nucleophile (e.g., pomalidomide (B1683931) or a derivative)
-
Solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Linker Modification (if necessary): The terminal bromine of this compound can be converted to other functional groups (e.g., an azide (B81097) or an amine) to facilitate coupling. For coupling to a carboxylic acid on the BET inhibitor, the bromine can be displaced by a nucleophile like sodium azide, followed by reduction to an amine.
-
Coupling to the BET Inhibitor: The modified linker is then coupled to the BET inhibitor. For example, if the linker has a terminal amine and the BET inhibitor has a carboxylic acid, standard amide coupling conditions (e.g., HATU, DIPEA in DMF) can be used.
-
Coupling to the Cereblon Ligand: The resulting BET inhibitor-linker intermediate is then coupled to the Cereblon ligand. The specific reaction will depend on the functional groups present on both molecules.
-
Purification: The final PROTAC is purified to a high degree using techniques such as reverse-phase HPLC.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods like LC-MS and NMR.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of target proteins in cells treated with the PROTAC.
Workflow for Western Blotting:
Caption: Standard workflow for assessing protein degradation by Western Blot.
Materials:
-
Cancer cell line of interest (e.g., RS4;11, HepG2)
-
Cell culture medium and supplements
-
The synthesized PROTAC (e.g., BETd-260)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein (e.g., anti-BRD2, -BRD3, -BRD4) and a loading control (e.g., anti-Actin or -GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins and the loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay
This protocol measures the effect of the PROTAC on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
The synthesized PROTAC
-
Cell viability reagent (e.g., WST-8, CCK-8, or CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for color or luminescence development.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the PROTAC that inhibits cell growth by 50%).
Signaling Pathway Modulation by BETd-260
The degradation of BET proteins by BETd-260 leads to the induction of apoptosis through the intrinsic signaling pathway. This involves the reciprocal modulation of key apoptosis-related genes.
Caption: Signaling pathway activated by BETd-260 leading to apoptosis.
As depicted, BETd-260-mediated degradation of BET proteins, particularly BRD4, leads to the downregulation of anti-apoptotic proteins such as Mcl-1, Bcl-2, c-Myc, and XIAP, and the upregulation of pro-apoptotic proteins like Bad.[1][6] This shift in the balance of pro- and anti-apoptotic signals disrupts the mitochondrial membrane integrity, ultimately triggering the intrinsic apoptosis pathway and leading to cancer cell death.[6]
Conclusion
This compound is a valuable chemical tool for the construction of potent PROTACs for targeted protein degradation. The successful development of BETd-260 highlights the potential of linkers derived from this molecule to create highly effective therapeutics. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel PROTACs for a wide range of disease-relevant protein targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Designing a PROTAC with an N-Acetylpyrrolidine-PEG2-Br Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). These heterobifunctional molecules are comprised of two distinct ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing a specific linker, N-Acetylpyrrolidine-PEG2-Br. This linker incorporates a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal bromide for covalent conjugation. The N-acetylpyrrolidine moiety can contribute to the overall physicochemical properties of the PROTAC.
Data Presentation: Performance of PROTACs with Short PEG Linkers
The length of the PEG linker is a crucial determinant of PROTAC efficacy. The following tables summarize quantitative data for PROTACs targeting various proteins with short PEG linkers, illustrating the impact of linker length on degradation potency (DC50) and efficacy (Dmax).
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG2 | >5000 | <20 | H661 |
| BRD4 | Pomalidomide | PEG4 | <500 | >80 | H661 |
| TBK1 | Von Hippel-Lindau (VHL) | 12-atom (PEG-like) | >1000 | No degradation | - |
| TBK1 | Von Hippel-Lindau (VHL) | 21-atom (PEG-like) | 3 | 96 | - |
| BRD9 | Von Hippel-Lindau (VHL) | PEG3 | 2.2 | 97 | Mino |
Note: Data is compiled from various sources and is intended to be illustrative of the general trends observed with short PEG linkers.[3][4] DC50 and Dmax values are highly dependent on the specific target, E3 ligase, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via N-Alkylation
This protocol describes the synthesis of a PROTAC by reacting an amine-containing warhead (or E3 ligase ligand) with the this compound linker.
Materials:
-
Amine-containing warhead or E3 ligase ligand
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel and magnetic stirrer
-
Reverse-phase preparatory HPLC system
-
Lyophilizer
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing warhead or E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere (nitrogen or argon).
-
Addition of Base: Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Addition of Linker: Add the this compound linker (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase preparatory HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC product as a solid.
Protocol 2: Western Blot for Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and heat to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
Protocol 3: Fluorescence Polarization (FP) Binding Assay
This protocol describes the use of a fluorescence polarization assay to determine the binding affinity of the PROTAC to its target protein.
Materials:
-
Fluorescently labeled tracer (a ligand for the target protein)
-
Purified target protein
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well black plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation: Prepare a solution of the fluorescently labeled tracer at a fixed concentration in the assay buffer. Prepare a serial dilution of the PROTAC.
-
Assay Setup: Add a fixed, low concentration of the fluorescent tracer to the wells of the 384-well plate. Add increasing concentrations of the purified target protein to the wells. Include control wells with only the fluorescent tracer and buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd). For competitive binding, the PROTAC is titrated against a pre-formed complex of the target protein and the fluorescent tracer.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols for N-Acetylpyrrolidine-PEG2-Br in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The architecture of a PROTAC is crucial to its function, consisting of a ligand for the POI, a ligand for an E3 ligase, and a linker that connects these two moieties.
The linker is not merely a spacer but a critical component that influences the physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. N-Acetylpyrrolidine-PEG2-Br is a bifunctional linker that can be utilized in the synthesis of PROTACs. It features a pyrrolidine-based element, often incorporated into ligands for E3 ligases like von Hippel-Lindau (VHL), and a short, flexible di-ethylene glycol (PEG2) chain, which can enhance solubility and facilitate the formation of a productive ternary complex. The terminal bromide allows for covalent attachment to another part of the PROTAC molecule during synthesis.
These application notes provide an overview of the utility of this compound in PROTAC development, including representative data, detailed experimental protocols for evaluating PROTAC efficacy, and visualizations of the underlying biological mechanisms and experimental workflows.
Data Presentation: Representative PROTAC Performance
Table 1: Representative Degradation Efficiency of a VHL-based BRD4 PROTAC with a PEG Linker
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative BRD4 Degrader | BRD4 | VHL | HeLa | 15 | >90 | Illustrative Data* |
*This data is illustrative and compiled from general knowledge of PROTAC performance. Actual values will be specific to the final PROTAC molecule, target protein, and cell line used.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validate a PROTAC synthesized with a linker like this compound, the following diagrams are provided.
Caption: Mechanism of Action for a PROTAC incorporating a linker like this compound.
Caption: Experimental workflow for evaluating the efficacy of a PROTAC.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the ubiquitination and degradation of a target protein induced by a PROTAC synthesized with this compound.
Protocol 1: Analysis of Target Protein Degradation by Western Blot
This protocol is designed to quantify the degradation of a target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.[1][2][3][4][5]
Materials:
-
Cell line of interest
-
PROTAC and control compounds (e.g., target ligand alone, E3 ligase ligand alone)
-
Cell lysis buffer for Co-IP (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)[1]
-
Antibody for immunoprecipitation (targeting the POI or a tag on the POI)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (similar to Co-IP lysis buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against the E3 ligase
-
Primary antibody against the target protein
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or control compounds at a concentration known to be effective for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.
-
Lyse the cells using the non-denaturing Co-IP lysis buffer as described in Protocol 1.[1]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.[4]
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 2x Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with antibodies against the E3 ligase and the target protein to confirm their interaction in the presence of the PROTAC. An increased signal for the E3 ligase in the PROTAC-treated sample compared to controls indicates the formation of the ternary complex.
-
References
Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker, far from being a mere spacer, critically influences the PROTAC's efficacy and drug-like properties, including solubility and cell permeability.[1][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility.[3][4] However, the high molecular weight and polar surface area of many PROTACs pose significant challenges to their ability to cross cellular membranes and reach their intracellular targets.[5] Consequently, the accurate assessment of cell permeability is a crucial step in the development of effective PROTAC therapeutics.[5]
The relationship between PEG linkers and cell permeability is intricate. While the hydrophilicity of PEG can sometimes impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations.[3] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[3]
This document provides detailed application notes and protocols for the principal methods used to evaluate the cell permeability of PROTACs, with a particular focus on those incorporating PEG linkers.
Key Methods for Assessing PROTAC Permeability
Several in vitro methods are commonly used to assess the cellular permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for various cellular transport mechanisms.[5]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[5][6] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[5][7]
-
Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][8][9] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[5][6]
-
Cellular Uptake Assays: These assays directly measure the amount of a PROTAC that has entered the cells. This can be achieved through various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), after cell lysis.
Data Presentation: Quantitative Analysis of PROTAC Permeability
The following tables summarize representative quantitative data from various permeability assays for hypothetical PROTAC molecules. This illustrates how data can be structured for easy comparison.
Table 1: PAMPA Permeability of PROTACs with Varying PEG Linker Lengths
| PROTAC ID | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC-A | PEG2 | 5.2 |
| PROTAC-B | PEG4 | 2.8 |
| PROTAC-C | PEG8 | 1.1 |
| PROTAC-D | Alkyl C8 | 3.5 |
Note: Data is illustrative. Shorter PEG linkers can sometimes lead to higher passive permeability.[10]
Table 2: Caco-2 Permeability and Efflux Ratio of Selected PROTACs
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| PROTAC-X | 1.5 | 3.2 | 2.13 |
| PROTAC-Y | 0.8 | 0.9 | 1.13 |
| PROTAC-Z | 2.1 | 4.5 | 2.14 |
Note: An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[9] Data is illustrative.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[5][7] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[5]
Materials:
-
96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP PAMPA plates)[11]
-
96-well acceptor plates[11]
-
Lecithin solution (e.g., 1% w/v in dodecane)[11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.[11]
-
Donor Solution Preparation: Prepare the PROTAC donor solutions by diluting the stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Acceptor Solution Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the donor filter plate into the acceptor plate.
-
Donor Solution Addition: Add 200 µL of the PROTAC donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 16-18 hours. To minimize evaporation, place the assembly in a sealed container with a wet paper towel.[11][12]
-
Sample Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).[11]
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Theoretical equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which serve as a model for the human intestinal epithelium.[9] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the assay can assess both passive permeability and active transport, including efflux.[8]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
LC-MS/MS system for sample analysis
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Preparation for Transport Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS in both the apical and basolateral compartments at 37°C for 30 minutes.
-
-
Transport Experiment (A-B Direction):
-
Remove the buffer from the apical compartment and replace it with the PROTAC solution in HBSS (e.g., 10 µM).
-
Add fresh HBSS to the basolateral compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment for analysis. Replace the volume with fresh HBSS.
-
-
Transport Experiment (B-A Direction):
-
Remove the buffer from the basolateral compartment and replace it with the PROTAC solution in HBSS.
-
Add fresh HBSS to the apical compartment.
-
Follow the same incubation and sampling procedure as for the A-B direction, taking samples from the apical compartment.
-
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of permeation of the compound across the cell monolayer
-
A = The surface area of the membrane
-
C0 = The initial concentration of the compound in the donor compartment
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
Note on Assay Optimization for PROTACs: Due to the low solubility and high non-specific binding of some PROTACs, modifications to the standard Caco-2 protocol may be necessary. The addition of a low concentration of bovine serum albumin (BSA), such as 0.25%, to the transport buffer can improve the recovery of PROTAC molecules.[13][14]
Mandatory Visualizations
Caption: PROTAC mechanism of action.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. enamine.net [enamine.net]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Conjugating N-Acetylpyrrolidine-PEG2-Br to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the conjugation of N-Acetylpyrrolidine-PEG2-Br to a target ligand. This heterobifunctional linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics that induce the degradation of specific target proteins.[1] The N-Acetylpyrrolidine moiety is designed to recruit an E3 ubiquitin ligase, while the bromo-PEG2 end allows for covalent attachment to a ligand that binds to the protein of interest (POI).[2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and optimizes the spatial orientation of the final PROTAC molecule.[3]
The conjugation reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic functional group on the target ligand displaces the bromide leaving group on the PEG linker, forming a stable covalent bond. The choice of reaction conditions is critical and depends on the nature of the nucleophile on the target ligand. This guide provides protocols for conjugation to amine, thiol, and phenol (B47542) functionalities.
Signaling Pathway: PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein.[4] The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6][7] The PROTAC molecule is then released and can participate in further rounds of protein degradation, acting catalytically.[4]
Experimental Workflow for PROTAC Synthesis and Characterization
The overall workflow for synthesizing and characterizing a PROTAC involves several key stages: conjugation of the this compound linker to the target ligand, purification of the resulting PROTAC molecule, and comprehensive characterization to confirm its identity, purity, and activity.[2][8]
Experimental Protocols
Materials and Reagents
-
This compound
-
Target ligand with a nucleophilic functional group (amine, thiol, or phenol)
-
Anhydrous solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN)
-
Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
-
Reaction buffers (if applicable, for biomolecule conjugation): Phosphate-buffered saline (PBS), HEPES buffer
-
Reagents for purification: Silica (B1680970) gel, HPLC grade solvents
-
Analytical instruments: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: Conjugation to an Amine-Containing Ligand
This protocol is suitable for target ligands containing a primary or secondary amine. The reaction results in the formation of a stable secondary or tertiary amine linkage. To avoid over-alkylation, it is recommended to use a slight excess of the amine-containing ligand or controlled addition of the bromo-PEG linker.
-
Preparation:
-
Dissolve the amine-containing target ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution to act as a non-nucleophilic base.
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
-
Reaction:
-
Slowly add the solution of this compound to the stirring solution of the target ligand and base at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure PROTAC molecule.
-
Protocol 2: Conjugation to a Thiol-Containing Ligand
This protocol is designed for target ligands possessing a thiol (sulfhydryl) group, commonly found in cysteine residues of peptides or in small molecules. Thiol alkylation is generally a highly efficient and specific reaction.[9]
-
Preparation:
-
Dissolve the thiol-containing target ligand (1.1 equivalents) in a suitable solvent such as DMF or a mixture of an organic solvent and an aqueous buffer (e.g., PBS, pH 7.0-7.5) if the ligand is a biomolecule.
-
Add a mild base such as K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents) to deprotonate the thiol to the more nucleophilic thiolate.
-
Dissolve this compound (1.0 equivalent) in the same solvent.
-
-
Reaction:
-
Add the solution of this compound to the stirring solution of the target ligand at room temperature.
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
For small molecule ligands, perform an aqueous work-up as described in Protocol 1.
-
For biomolecules, the product can be purified using size-exclusion chromatography or preparative HPLC.
-
For small molecules, purify the crude product by flash chromatography or preparative HPLC.
-
Protocol 3: Conjugation to a Phenol-Containing Ligand
This protocol is for target ligands that have a phenolic hydroxyl group. The hydroxyl group of a phenol is less nucleophilic than amines or thiols, so stronger basic conditions and potentially elevated temperatures are often required.
-
Preparation:
-
Dissolve the phenol-containing target ligand (1.0 equivalent) in anhydrous DMF.
-
Add a strong, non-nucleophilic base such as Cs₂CO₃ (2.0 equivalents) or K₂CO₃ (3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Reaction:
-
Add the solution of this compound to the phenoxide solution.
-
Heat the reaction mixture to 50-70 °C and stir for 12-48 hours.
-
-
Monitoring:
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Data Presentation
The following tables provide representative quantitative data for the conjugation of this compound with different types of target ligands under optimized conditions. Actual results may vary depending on the specific properties of the target ligand.
Table 1: Reaction Conditions for Conjugation
| Parameter | Amine Conjugation | Thiol Conjugation | Phenol Conjugation |
| Target Ligand Stoichiometry | 1.2 equivalents | 1.1 equivalents | 1.0 equivalent |
| Linker Stoichiometry | 1.0 equivalent | 1.0 equivalent | 1.1 equivalents |
| Base | DIPEA | K₂CO₃ | Cs₂CO₃ |
| Base Stoichiometry | 3.0 equivalents | 2.0 equivalents | 2.0 equivalents |
| Solvent | Anhydrous DMF | DMF | Anhydrous DMF |
| Temperature | Room Temperature - 50°C | Room Temperature | 50-70°C |
| Reaction Time | 12-24 hours | 2-8 hours | 12-48 hours |
Table 2: Typical Yields and Purity
| Conjugation Type | Typical Yield | Purity (post-purification) |
| Amine Conjugation | 40-70% | >95% |
| Thiol Conjugation | 60-90% | >98% |
| Phenol Conjugation | 30-60% | >95% |
Characterization of the Final Conjugate
Thorough characterization of the purified N-Acetylpyrrolidine-PEG2-Ligand conjugate (PROTAC) is essential to confirm its identity and purity.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the conjugate, ensuring that the linkage has formed at the expected position.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% purity for biological assays.
-
Biological Assays:
-
Binding Assays: To confirm that the conjugated ligand still binds to the target protein of interest and that the N-Acetylpyrrolidine moiety can bind to the E3 ligase.[12]
-
Protein Degradation Assays: To demonstrate that the PROTAC molecule is effective in inducing the degradation of the target protein in a cellular context.[13] This is often done using techniques like Western Blotting or in-cell target engagement assays.[14]
-
References
- 1. Molecular features defining the efficiency of bioPROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. explorationpub.com [explorationpub.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A case study of the MassChemSite Reaction Tracking Workflow: Detecting and identifying byproducts during PROTAC synthesis – Mass Analytica [mass-analytica.com]
- 9. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetylpyrrolidine-PEG2-Br in Targeting Specific E3 Ligases
Introduction
N-Acetylpyrrolidine-PEG2-Br is a bifunctional molecule featuring an N-acetylpyrrolidine moiety, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromine atom. This structure is designed for application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Data Presentation
As no specific quantitative data for a PROTAC utilizing this compound is publicly available, the following table provides a template for presenting typical data generated during the characterization of a novel PROTAC.
| PROTAC ID | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| Example-PROTAC-1 | e.g., BRD4 | e.g., CRBN | Data | Data | e.g., HeLa | e.g., 24 |
| Example-PROTAC-2 | e.g., BTK | e.g., VHL | Data | Data | e.g., MOLM-14 | e.g., 18 |
Table 1: Template for Summarizing Quantitative Data for PROTAC Characterization. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the development and characterization of a PROTAC synthesized using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general synthetic route for conjugating a POI ligand and an E3 ligase ligand using the this compound linker. The specific reaction conditions will depend on the functional groups present on the respective ligands.
Materials:
-
This compound
-
POI ligand with a suitable nucleophilic functional group (e.g., amine, phenol, or thiol)
-
E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for CRBN or a hydroxyproline-based ligand for VHL) with a suitable functional group for coupling.
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Base (e.g., K2CO3, DIPEA)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Methodology:
-
Step 1: Conjugation of this compound to the POI Ligand. a. Dissolve the POI ligand in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add a suitable base to deprotonate the nucleophilic group on the POI ligand. c. Add this compound to the reaction mixture. d. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS). e. Quench the reaction and purify the resulting intermediate (POI-Linker) by flash chromatography or preparative HPLC.
-
Step 2: Conjugation of the POI-Linker Intermediate to the E3 Ligase Ligand. a. The purified POI-Linker intermediate will have a terminal functional group derived from the initial linker (e.g., if the bromine was displaced, the other end of the linker needs to be activated or contain a reactive group). Assuming the this compound is first attached to the POI ligand, the other end of the linker would need to be functionalized for reaction with the E3 ligase ligand. b. Alternatively, if the E3 ligase ligand is first reacted with a bifunctional linker, the resulting E3-Linker intermediate can be reacted with the POI ligand. c. For the final coupling step, dissolve the POI-Linker intermediate and the E3 ligase ligand in an anhydrous solvent. d. Add appropriate coupling reagents (e.g., HATU, HOBt for amide bond formation) and a base. e. Stir the reaction at room temperature until completion. f. Purify the final PROTAC molecule using preparative HPLC. g. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the primary antibody for the loading control. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Immunoprecipitation to Confirm Ternary Complex Formation
This protocol aims to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells treated with the PROTAC or vehicle control
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the target protein or the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Methodology:
-
Cell Lysis: a. Treat cells with the PROTAC at a concentration known to be effective for a short duration (e.g., 1-4 hours). b. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: a. Pre-clear the lysates with protein A/G beads. b. Incubate the pre-cleared lysates with an antibody against the target protein (or E3 ligase) overnight at 4°C. c. Add protein A/G beads to pull down the antibody-protein complexes. d. Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution and Western Blotting: a. Elute the bound proteins from the beads using elution buffer. b. Analyze the eluates by Western blotting using antibodies against the target protein, the E3 ligase, and relevant subunits of the E3 ligase complex.
-
Data Analysis: a. The presence of the E3 ligase in the immunoprecipitate of the target protein (or vice versa) in the PROTAC-treated sample, but not in the control, indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: The general mechanism of action for a PROTAC molecule.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Troubleshooting & Optimization
Technical Support Center: Enhancing PROTAC® Solubility with N-Acetylpyrrolidine-PEG2-Br
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the N-Acetylpyrrolidine-PEG2-Br linker. PROTACs are a promising class of molecules that induce targeted protein degradation; however, their large size and complex structures often lead to poor aqueous solubility, a significant hurdle in their development as therapeutics. The incorporation of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, is a key strategy to mitigate this issue.[1]
Troubleshooting Guide
Researchers may encounter several challenges when working with PROTACs incorporating this compound. This guide outlines common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| PROTAC precipitates out of aqueous buffer (e.g., PBS, cell culture media) during experiments. | - High lipophilicity and molecular weight of the PROTAC molecule.- Abrupt change in solvent polarity when diluting a concentrated DMSO stock solution. | - Optimize Solvent Concentration: Minimize the final concentration of organic solvents like DMSO in your assay (ideally below 0.1%) to reduce solvent-induced precipitation.- Employ Co-solvents: For challenging compounds, using co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.- Sonication and Gentle Heating: After preparing the stock solution, gentle warming (e.g., 37°C for 5-10 minutes) and brief sonication can aid in dissolution. |
| Low or inconsistent bioactivity in cellular assays. | - Poor cell permeability despite improved solubility.- Suboptimal linker length or conformation affecting ternary complex formation.- Metabolic instability of the PEG linker. | - Linker Optimization: Synthesize analogs with different linker lengths (e.g., PEG3, PEG4) to identify the optimal length for ternary complex stability and cellular activity.- Incorporate Rigid Moieties: To address excessive flexibility, consider incorporating rigid structures like piperazine (B1678402) or triazole into the linker to stabilize the bioactive conformation.- Assess Metabolic Stability: Co-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the observed protein degradation is proteasome-dependent and not due to compound instability. |
| Difficulty in purifying the final PROTAC product. | - Incomplete reaction during the coupling of the linker with the E3 ligase ligand or the target protein ligand.- Presence of closely related impurities. | - Monitor Reaction Progress: Use LC-MS to monitor the reaction to completion before proceeding with workup and purification.- Optimize Coupling Conditions: Ensure appropriate coupling reagents (e.g., HATU, DIPEA) and anhydrous reaction conditions for efficient amide bond formation.- High-Performance Purification: Employ preparative HPLC for the final purification step to ensure high purity of the final PROTAC molecule. |
| Variability in experimental results. | - Degradation of the PROTAC during sample preparation or storage.- Inconsistent dissolution of the compound. | - Ensure Proper Storage: Store the this compound linker and the final PROTAC according to the manufacturer's recommendations, typically at low temperatures and protected from moisture.- Freshly Prepare Solutions: Prepare working solutions fresh from a concentrated stock for each experiment to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound linker improve the solubility of PROTACs?
A1: The this compound linker incorporates a short polyethylene glycol (PEG) chain. PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic and can increase the water solubility of the often large and lipophilic PROTAC molecules.[1][2][3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[1]
Q2: Will using a PEG-based linker like this compound negatively affect my PROTAC's cell permeability?
A2: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. The linker can adopt a folded conformation that may shield the polar surface area of the PROTAC, creating a more compact structure that can more easily traverse the cell membrane. However, excessive PEGylation can lead to decreased cellular uptake, so the optimal number of PEG units must be determined empirically for each PROTAC system.
Q3: What are the potential stability issues with PEG-containing PROTACs?
A3: PROTACs with PEG linkers can be susceptible to metabolic degradation. The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 enzymes, potentially leading to a shorter in vivo half-life.
Q4: How do I choose the optimal linker length for my PROTAC?
A4: The optimal linker length is crucial for the stability of the ternary complex (PROTAC, target protein, and E3 ligase) and must be determined experimentally for each specific system. A linker that is too short may cause steric hindrance and prevent the formation of a stable complex, while a linker that is too long might not sufficiently restrict the geometry, leading to less stable interactions. It is recommended to synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) to identify the optimal one for efficient protein degradation.
Q5: What are the key considerations for the synthesis of a PROTAC using this compound?
A5: The synthesis is typically a modular process involving the coupling of the bifunctional linker with the target protein ligand and the E3 ligase ligand. Key considerations include choosing the appropriate coupling chemistry (e.g., amide bond formation, "click" chemistry), ensuring anhydrous reaction conditions, and carefully monitoring the reaction progress by LC-MS to ensure complete conversion before purification.
Quantitative Data on Solubility Improvement
The inclusion of a PEG linker generally leads to an increase in the aqueous solubility of PROTACs compared to those with more hydrophobic alkyl linkers. The following table provides a representative comparison of the solubility of hypothetical PROTACs with an alkyl linker versus a PEG linker.
| PROTAC | Linker Type (12 atoms) | Solubility |
| PROTAC X | Alkyl Chain | Low |
| PROTAC Y | PEG Chain | High |
| This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.[4] |
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol describes a general method for coupling a carboxylic acid-containing ligand (either for the target protein or E3 ligase) with the this compound linker, followed by reaction with the other binding partner.
Step 1: Amide Coupling of Ligand with N-Acetylpyrrolidine-PEG2-Amine (prepared from the bromide)
-
Convert this compound to the corresponding amine (N-Acetylpyrrolidine-PEG2-NH2) using standard methods (e.g., Gabriel synthesis or reaction with sodium azide (B81097) followed by reduction).
-
Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the N-Acetylpyrrolidine-PEG2-NH2 (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Coupling of the Linker-Ligand Conjugate with the Second Ligand
-
The purified product from Step 1, which now has a reactive handle from the linker, is then coupled to the second ligand (for the target protein or E3 ligase) using appropriate chemistry (e.g., another amide coupling, Suzuki coupling, etc., depending on the functional groups present).
-
Follow a similar reaction and purification procedure as in Step 1, adjusting the reagents and conditions as needed for the specific coupling reaction.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.
Protocol for Kinetic Solubility Assay
This protocol outlines a common method for determining the kinetic solubility of a PROTAC.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity of the solutions using a nephelometer or absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The highest concentration that does not show precipitation is considered the kinetic solubility.
Visualizations
References
Technical Support Center: Troubleshooting Failed Ternary Complex Formation with PEG2 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formation of ternary complexes, with a specific focus on Proteolysis Targeting Chimeras (PROTACs) utilizing short PEG2 linkers.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex, and why is it important for PROTACs?
A ternary complex in the context of PROTACs is a crucial intermediate structure formed by the non-covalent association of three molecules: the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1] The PROTAC acts as a bridge, bringing the target protein and the E3 ligase into close proximity.[1] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The formation of a stable and productive ternary complex is a critical determinant of a PROTAC's efficacy.[2][3]
Q2: What is the role of the PEG2 linker in PROTACs?
The linker is a critical component of a PROTAC that connects the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase.[4] Polyethylene glycol (PEG) linkers are often used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4] A PEG2 linker is a short and flexible linker that can be advantageous in certain contexts, but its short length can also present challenges.
Q3: What are the common reasons for failed ternary complex formation with a PEG2 linker?
Failed ternary complex formation with a PEG2 linker can stem from several factors:
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Steric Hindrance: A linker that is too short, such as PEG2, may not provide enough space to accommodate the simultaneous binding of both the target protein and the E3 ligase, leading to steric clashes that prevent complex formation.[2][5]
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Poor Cooperativity: Cooperativity refers to the influence of one binding event on the affinity of the other. Ideally, the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding of the target protein, a phenomenon known as positive cooperativity. A short linker might not allow for the optimal protein-protein interactions that lead to positive cooperativity.
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Suboptimal Physicochemical Properties: While PEG linkers can improve solubility, the overall properties of the PROTAC, including size and lipophilicity, can still hinder cellular uptake and target engagement.[6]
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The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This "hook effect" can be more pronounced with certain linker types and lengths.[5][6]
Troubleshooting Guides
Problem 1: No or weak ternary complex formation detected in biophysical assays (SPR, ITC, TR-FRET, AlphaLISA).
Possible Cause:
-
Steric Hindrance due to Short Linker: The PEG2 linker may be too short to bridge the target protein and the E3 ligase effectively.[2][5]
-
Low Binding Affinity of Individual Ligands: The warhead or the E3 ligase ligand may have insufficient affinity for their respective proteins.
-
Incorrect Protein Constructs or Reagents: Issues with protein folding, purity, or the activity of assay reagents can lead to failed experiments.
Troubleshooting Steps:
-
Evaluate Linker Length: Synthesize and test PROTAC analogues with longer PEG linkers (e.g., PEG3, PEG4, PEG6) to assess if a longer linker alleviates potential steric hindrance.[4]
-
Confirm Binary Binding: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the individual ligands of your PROTAC bind to the target protein and the E3 ligase with sufficient affinity.
-
Assess Protein Quality: Verify the purity and folding of your protein constructs using techniques like SDS-PAGE and circular dichroism.
-
Optimize Assay Conditions: Titrate protein and PROTAC concentrations to find the optimal window for complex formation and to mitigate the "hook effect".[6]
Problem 2: Ternary complex formation is observed in biophysical assays, but no or low target degradation is seen in cellular assays.
Possible Cause:
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[4]
-
PROTAC Instability: The PROTAC molecule may be rapidly metabolized or degraded within the cell.
-
Unproductive Ternary Complex Conformation: While a complex may form, the geometry imposed by the short PEG2 linker might not be optimal for efficient ubiquitination.
Troubleshooting Steps:
-
Assess Cell Permeability: Perform cell-based assays such as the cellular thermal shift assay (CETSA) or NanoBRET to confirm target engagement in live cells.[6]
-
Evaluate PROTAC Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell lysates and media over time.[6]
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Vary Linker Attachment Points: Modifying the attachment points of the linker on the warhead or E3 ligase ligand can alter the orientation of the proteins in the ternary complex, potentially leading to a more productive conformation.
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Consider Alternative E3 Ligases: The chosen E3 ligase may not be efficiently expressed or active in the cell line of interest. Test your PROTAC in different cell lines or consider designing PROTACs that recruit other E3 ligases.
Data Presentation
The following tables summarize quantitative data from hypothetical studies to illustrate the impact of PEG linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Ternary Complex Affinity and Cooperativity
| PROTAC | Linker | Binary KD (PROTAC to E3 Ligase) (nM) | Ternary KD (nM) | Cooperativity (α) |
| PROTAC-A | PEG2 | 150 | 300 | 0.5 (Negative) |
| PROTAC-B | PEG4 | 145 | 50 | 2.9 (Positive) |
| PROTAC-C | PEG6 | 155 | 25 | 6.2 (Positive) |
Note: Cooperativity (α) is calculated as (Binary KD of PROTAC to E3 Ligase) / (Ternary KD). α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Table 2: Impact of PEG Linker Length on Cellular Degradation Efficacy
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG2 | > 1000 | < 20 |
| PROTAC-B | PEG4 | 85 | 85 |
| PROTAC-C | PEG6 | 35 | > 95 |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation.
Experimental Protocols
Detailed methodologies for key biophysical assays are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of binary and ternary complexes.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
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Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, inject a series of concentrations of the PROTAC over the immobilized target protein to determine its binary KD.
-
-
Ternary Complex Analysis:
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Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can then be calculated.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation and to calculate cooperativity.
Methodology:
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize heats of dilution.
-
Binary Titrations:
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Titrate the PROTAC into the target protein solution to determine the KD and thermodynamic parameters for this interaction.
-
Titrate the PROTAC into the E3 ligase solution to determine the KD and thermodynamic parameters for this interaction.
-
-
Ternary Titration:
-
Titrate the target protein into a solution containing the E3 ligase and the PROTAC.
-
-
Data Analysis: Integrate the heat signals from the titration peaks and fit the data to a suitable binding model to obtain the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). Cooperativity can be calculated from the binary and ternary binding affinities.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To detect the proximity of the target protein and E3 ligase upon PROTAC-induced ternary complex formation.
Methodology:
-
Reagent Preparation: Label the target protein and E3 ligase with a compatible TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This is often achieved using tagged proteins and corresponding labeled antibodies.
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the peak of the curve represents the optimal concentration for ternary complex formation.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To detect the formation of the ternary complex in a homogeneous, bead-based assay.
Methodology:
-
Reagent Preparation: Use tagged versions of the target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged). AlphaLISA acceptor beads are conjugated to an antibody against one tag (e.g., anti-GST), and donor beads are conjugated to an antibody against the other tag (e.g., anti-His).
-
Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads.
-
Incubation in the Dark: Incubate the plate in the dark to allow for bead-complex association.
-
Measurement: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: The signal generated is proportional to the amount of ternary complex formed. A bell-shaped dose-response curve is typically observed.
Visualizations
Below are diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. | Broad Institute [broadinstitute.org]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. revvity.com [revvity.com]
N-Acetylpyrrolidine-PEG2-Br stability issues in aqueous solutions
Welcome to the technical support center for N-Acetylpyrrolidine-PEG2-Br. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It comprises an N-acetylpyrrolidine moiety, a short polyethylene (B3416737) glycol (PEG2) spacer, and a terminal bromide. This molecule is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[1][2][3]
Q2: What are the potential stability liabilities of this compound in aqueous solutions?
This compound has three main components susceptible to degradation in aqueous media:
-
N-acetylpyrrolidine: The amide bond in the N-acetylpyrrolidine ring can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield acetic acid and pyrrolidine.
-
PEG2 Linker: The ether linkages in the polyethylene glycol chain are generally stable but can be cleaved under harsh acidic or oxidative conditions.[4][5]
-
Bromo (Br) group: The terminal alkyl bromide is a good leaving group and is susceptible to nucleophilic substitution, including hydrolysis to the corresponding alcohol (N-Acetylpyrrolidine-PEG2-OH). This reaction can be influenced by pH, temperature, and the presence of nucleophiles.
Q3: What are the primary degradation products of this compound in an aqueous buffer?
The primary degradation products will depend on the specific conditions (pH, temperature, presence of other reagents). The most common degradation pathways are:
-
Hydrolysis of the bromo group: This is often the most significant degradation pathway under neutral to moderately acidic or basic conditions, resulting in the formation of N-Acetylpyrrolidine-PEG2-OH.
-
Hydrolysis of the N-acetyl group: Under more extreme pH conditions (highly acidic or basic), the amide bond can cleave, leading to the formation of pyrrolidine-PEG2-Br and acetic acid.
-
Cleavage of the PEG linker: This is generally less common under typical experimental conditions but can occur under oxidative stress or in the presence of strong acids.
Q4: How can I monitor the stability of this compound in my experiments?
Several analytical techniques can be employed to monitor the stability and quantify the degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the parent compound from its more polar degradation products. A UV detector can be used for quantification if the molecule has a suitable chromophore, or a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be used for universal detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying both the parent compound and its degradation products by their mass-to-charge ratio.[6][][8][9][10][11][12]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used for the absolute quantification of the parent compound and its degradation products in a sample without the need for reference standards for each degradation product.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Rapid Loss of Starting Material in Aqueous Buffer
Symptoms:
-
HPLC or LC-MS analysis shows a rapid decrease in the peak corresponding to this compound.
-
Appearance of new, more polar peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of the Bromo Group | The terminal bromide is susceptible to hydrolysis. Consider lowering the temperature of your reaction or storage solution. If your experimental conditions allow, use a buffer with a pH closer to neutral (pH 6-7.5), as both acidic and basic conditions can accelerate hydrolysis. |
| Presence of Nucleophiles | Buffers containing nucleophilic species (e.g., Tris, phosphate (B84403) at higher pH) can react with the alkyl bromide. If possible, switch to a non-nucleophilic buffer such as HEPES or MES. |
| Incorrect Storage of Stock Solutions | Storing aqueous stock solutions for extended periods, even at low temperatures, can lead to gradual hydrolysis. It is recommended to prepare fresh aqueous solutions before each experiment or to store stock solutions in an anhydrous organic solvent like DMSO at -20°C or -80°C. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Complex chromatogram with several new peaks that cannot be readily identified.
-
Inconsistent results between experimental repeats.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Concurrent Degradation Pathways | At certain pH values or temperatures, both hydrolysis of the bromide and the N-acetyl group may be occurring. Analyze your byproducts by LC-MS to identify their masses and deduce their structures. This will help you understand the primary degradation routes under your specific conditions. |
| Oxidative Degradation of the PEG Linker | The presence of trace metal ions and oxygen can lead to oxidative cleavage of the PEG chain. If oxidative degradation is suspected, consider degassing your buffers or adding a chelating agent like EDTA to sequester metal ions. |
| Photodegradation | Exposure to light, especially UV, can sometimes lead to degradation. Protect your solutions from light by using amber vials or covering them with aluminum foil. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound and to assess its stability under various stress conditions.[18][19][20][21]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1-10 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 0.1-1 mg/mL. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 0.1-1 mg/mL. Incubate at room temperature.
-
Neutral Hydrolysis: Dilute the stock solution in purified water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-1 mg/mL. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide to a final concentration of 0.1-1 mg/mL. Incubate at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
4. Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acidic and basic samples).
-
Analyze the samples by a stability-indicating HPLC or LC-MS method to quantify the amount of the parent compound remaining and to identify the degradation products.
5. Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each condition.
-
Characterize the major degradation products using their mass spectra and fragmentation patterns.
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. scispace.com [scispace.com]
- 21. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Enhancing the Bioavailability of N-Acetylpyrrolidine-PEG2-Br PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of N-Acetylpyrrolidine-PEG2-Br PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows potent in vitro degradation but has poor oral bioavailability. What are the likely causes?
A1: Poor oral bioavailability of PROTACs, including those with a this compound linker, is a common challenge stemming from their inherent physicochemical properties. These molecules often fall into the "beyond Rule of 5" (bRo5) chemical space.[1][2] Key contributing factors include:
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High Molecular Weight (MW): PROTACs are large molecules, which inherently limits their passive diffusion across the intestinal membrane.[3][4]
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Poor Aqueous Solubility: The complex and often lipophilic nature of the two ligands combined with the linker can lead to low solubility in gastrointestinal fluids, hindering absorption.[1][3]
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Low Permeability: The flexible PEG linker and the presence of multiple hydrogen bond donors and acceptors contribute to a high polar surface area (PSA), which can impair membrane permeability.[1][5]
-
Metabolic Instability: The linker, particularly the ether linkages in the PEG chain, can be susceptible to metabolic breakdown by enzymes like cytochrome P450s (CYPs) in the liver and gut wall.[6][]
-
Efflux Transporter Activity: PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the molecule back into the gut lumen.
Q2: How can I improve the aqueous solubility of my PROTAC?
A2: Improving solubility is a critical first step towards enhancing bioavailability. Several formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Soluplus) can prevent crystallization and maintain the drug in a higher-energy amorphous state, which enhances dissolution and can lead to supersaturation.[8][9] This has been shown to increase drug supersaturation by up to 2-fold for some PROTACs.[8][9]
-
Lipid-Based Formulations: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and absorption.[1] These systems form fine oil-in-water emulsions in the gut, which can enhance drug solubilization and utilize lipid absorption pathways.[1][3]
-
Nanoparticle Formulations: Encapsulating the PROTAC in lipid-based nanoparticles (LNPs) or polymeric micelles can improve solubility, protect it from degradation, and enhance permeability.[3][10]
Q3: What molecular modifications can I make to the this compound linker or the overall PROTAC structure to improve permeability?
A3: While keeping the core this compound linker, several medicinal chemistry strategies can be explored:
-
Introduce Intramolecular Hydrogen Bonds: Modifying the warhead or E3 ligase ligand to encourage the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation.[11][12] This effectively "hides" polar groups, reducing the effective PSA and improving passive diffusion across cell membranes.[11]
-
Replace Amide Bonds: If other parts of your molecule contain amide bonds, consider replacing them with esters. In some cases, this substitution has been shown to increase permeability by up to 10-fold, though the effect is context-dependent.[2]
-
Choose a "Smaller" E3 Ligase Ligand: Ligands for Cereblon (CRBN), such as derivatives of thalidomide, are generally smaller and have more drug-like properties compared to ligands for VHL.[4][13] If your design allows, using a CRBN-based ligand can lead to a PROTAC with a lower molecular weight and improved physicochemical properties.[4]
Q4: How do I assess and improve the metabolic stability of my PROTAC?
A4: The this compound linker, like other PEG-containing linkers, can be a site of metabolic breakdown.[6]
-
Assessment: Metabolic stability should be assessed early using in vitro models such as human liver microsomes (for Phase I metabolism) or cryopreserved human hepatocytes (for both Phase I and II metabolism).[6][]
-
Improvement Strategies:
-
Linker Modification: While maintaining the core structure, introducing steric hindrance near the metabolically labile ether linkages can sometimes shield them from enzymatic attack.
-
Rigidification: Replacing the flexible PEG linker with a more rigid structure, such as one containing a 1,4-disubstituted phenyl ring or a piperazine (B1678402) moiety, has been shown to significantly improve metabolic stability and cellular permeability.[][11]
-
Deuteration: Strategically replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions (the "soft spots") can slow down CYP-mediated metabolism due to the kinetic isotope effect.
-
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Animal Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility / Dissolution Rate | Formulate the PROTAC as an amorphous solid dispersion (ASD) with a polymer like HPMCAS. | To prevent crystallization and enhance dissolution in the GI tract, potentially achieving a supersaturated state for improved absorption.[8][9] |
| Low Permeability | Co-administer with a permeation enhancer or P-gp inhibitor (for research purposes). | To assess if efflux transporters are limiting absorption and to understand the potential for permeability-limited absorption.[15] |
| High First-Pass Metabolism | Perform in vitro metabolic stability assays with liver microsomes. | To determine the intrinsic clearance rate. If high, medicinal chemistry efforts to block metabolic "soft spots" are needed.[6][] |
| Food Effects | Administer the PROTAC to animals with food. | Some PROTACs show improved solubility and absorption in the presence of bile salts and lipids stimulated by food (i.e., in a "fed" state).[11][12] Clinical trials for ARV-110 and ARV-471 specified administration with food.[12] |
Issue 2: Inconsistent In Vitro Permeability Results (e.g., PAMPA vs. Caco-2)
| Potential Cause | Troubleshooting Step | Rationale |
| Active Efflux | Compare permeability in standard Caco-2 cells vs. Caco-2 cells with a P-gp inhibitor (e.g., verapamil). | The PAMPA assay only measures passive diffusion, while Caco-2 cells express active transporters. A significant increase in permeability with an inhibitor indicates the PROTAC is a P-gp substrate. |
| Poor Solubility in Assay Buffer | Measure the solubility of the PROTAC in the PAMPA and Caco-2 assay buffers. | If the compound precipitates during the assay, the measured permeability will be artificially low. Consider adding a small percentage of a co-solvent if it doesn't compromise the cell monolayer integrity. |
| Metabolism by Caco-2 cells | Analyze the receiver compartment for metabolites. | Caco-2 cells have some metabolic capacity. If the PROTAC is being metabolized during transit, the apparent permeability of the parent drug will be reduced. |
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data illustrating the impact of various strategies on key bioavailability parameters for a model this compound PROTAC.
Table 1: Impact of Formulation on Solubility and Permeability
| Formulation | Aqueous Solubility (µg/mL) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| Crystalline API (Control) | 0.5 | 0.2 |
| 20% ASD in HPMCAS | 15.2 | 0.2 |
| SNEDDS | 45.8 (in micellar phase) | 0.3 |
Table 2: Impact of Structural Modifications on In Vitro ADME Properties
| PROTAC Modification | Molecular Weight (Da) | cLogP | Metabolic Half-life (t½, human liver microsomes, min) |
| Parent PROTAC | 850 | 4.1 | 15 |
| Rigid Linker Replacement | 875 | 4.8 | > 120 |
| CRBN Ligand (vs. VHL) | 780 | 3.5 | 22 |
Experimental Protocols
Protocol 1: Amorphous Solid Dispersion (ASD) Preparation by Solvent Evaporation
-
Preparation: Weigh the this compound PROTAC and the selected polymer (e.g., HPMCAS) to achieve the desired drug loading (e.g., 10-20% w/w).
-
Dissolution: Dissolve both components completely in a suitable volatile solvent (e.g., acetone, methanol). Ensure a clear solution is formed.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low to minimize thermal degradation.
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
Characterization: Scrape the solid ASD from the flask. Characterize the material using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Lipid Solution Prep: Prepare a 1-2% (w/v) solution of a lipid mixture (e.g., L-α-phosphatidylcholine) in an organic solvent like dodecane.
-
Plate Coating: Add 5 µL of the lipid solution to each well of the filter membrane of a 96-well donor plate (e.g., Millipore MultiScreen-IP). Allow the solvent to evaporate for at least 1 hour.
-
Compound Prep: Prepare a stock solution of the PROTAC in DMSO. Dilute this stock into a buffer solution (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
Assay Setup:
-
Add 200 µL of buffer to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
Add 200 µL of the prepared compound solution to each well of the donor plate.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, considering the well surface area, incubation time, and initial and final concentrations.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. precisepeg.com [precisepeg.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Multi-Step Synthesis of Complex PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
The synthesis of complex PROTACs is a multi-step process that can present numerous challenges. This guide addresses common issues encountered during synthesis, offering potential causes and solutions to streamline your research.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | - Inefficient Coupling Reactions: Incomplete amide bond formation or click chemistry reactions are common culprits.[1][2] - Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of reagents can significantly impact yield.[3] - Steric Hindrance: Bulky protecting groups or the inherent structure of the ligands can prevent efficient coupling.[4] - Degradation of Starting Materials or Product: Instability of reagents or the final PROTAC molecule under the reaction conditions can lead to yield loss. | - Optimize Coupling Reagents: Screen different coupling agents (e.g., HATU, HOBt) and bases for amide bond formation. For click chemistry, ensure the use of a suitable copper catalyst and ligand.[5][] - Systematic Variation of Conditions: Methodically adjust temperature, concentration, and reaction time. Use a small-scale parallel synthesis approach to efficiently screen conditions.[7][8] - Re-evaluate Linker Attachment Points: Consider alternative "exit vectors" on the ligands that are more accessible.[7][9] - Use Milder Reaction Conditions: Employ lower temperatures or less reactive reagents to minimize degradation. Ensure all reagents are fresh and of high purity. |
| Difficult Purification | - Formation of Closely-Related Byproducts: Side reactions can generate impurities with similar chromatographic behavior to the desired product.[2] - Poor Solubility of the PROTAC: The large and often hydrophobic nature of PROTACs can lead to precipitation and difficulty in handling during purification.[4][10] - On-Column Degradation: The PROTAC molecule may be unstable on the stationary phase of the chromatography column (e.g., silica (B1680970) or C18). | - Optimize Reaction Selectivity: Adjust reaction conditions to minimize side product formation. Consider using protecting groups to block reactive sites not involved in the desired transformation. - Solvent Screening for Purification: Experiment with different solvent systems for chromatography to improve separation. The use of additives like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape in reverse-phase HPLC.[11][12] - Alternative Purification Techniques: Consider alternative methods such as preparative thin-layer chromatography (prep-TLC) or size-exclusion chromatography. - Solid-Phase Synthesis: Synthesizing the PROTAC on a solid support can simplify purification by allowing for the washing away of excess reagents and byproducts.[2][13] |
| Product Instability | - Hydrolysis of Ester or Amide Bonds: The linker or functional groups on the ligands may be susceptible to hydrolysis. - Oxidation: Certain functional groups can be sensitive to oxidation. - Photodegradation: Exposure to light can cause degradation of some compounds. | - Incorporate More Stable Linkers: Replace susceptible functional groups with more robust alternatives (e.g., replace esters with amides or ethers).[] - Work Under Inert Atmosphere: For oxygen-sensitive compounds, perform reactions and purification under nitrogen or argon. - Protect from Light: Store light-sensitive compounds in amber vials or wrapped in aluminum foil. |
| Inconsistent Results | - Variability in Starting Material Quality: Impurities in ligands or linkers can affect reaction outcomes. - Inconsistent Reaction Setup: Minor variations in reagent addition, temperature control, or stirring speed can lead to different results. - Moisture Contamination: Many coupling reagents are sensitive to moisture. | - Characterize all Starting Materials: Ensure the purity of all reagents before use via techniques like NMR and LC-MS. - Standardize Protocols: Develop and strictly follow a detailed standard operating procedure (SOP) for each synthesis step. - Use Anhydrous Solvents and Reagents: Dry solvents and use fresh, anhydrous reagents for moisture-sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal linker for my PROTAC?
The linker is a critical component that significantly influences a PROTAC's efficacy.[4] Key considerations for linker design include:
-
Length: The linker must be long enough to span the distance between the target protein and the E3 ligase to allow for the formation of a stable ternary complex, but not so long that it leads to unproductive binding.[4][15] The optimal length is often determined empirically by synthesizing a series of PROTACs with varying linker lengths.[7][16]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties.[1][4]
-
Attachment Points: The points at which the linker is attached to the target protein ligand and the E3 ligase ligand (the "exit vectors") are crucial for maintaining the binding affinity of the ligands and for achieving a productive orientation in the ternary complex.[7][9]
Q2: What are the most common chemical reactions used to assemble PROTACs?
The modular nature of PROTACs allows for their assembly using a variety of reliable chemical reactions. The two most common methods are:
-
Amide Bond Formation: This is a widely used method for connecting the different components of a PROTAC.[5] It typically involves the reaction of a carboxylic acid with an amine, facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5][17]
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular "click" reaction for the final ligation step in PROTAC synthesis.[5][] This reaction is known for its high yields, functional group tolerance, and mild reaction conditions.[][18]
Q3: My synthesized PROTAC shows low degradation efficiency. What are the potential causes?
Low degradation efficiency is a common challenge in PROTAC development and can stem from several factors:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for ubiquitination and subsequent degradation.[1] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.
-
Poor Linker Design: An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[1]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability.[1] If the PROTAC cannot efficiently cross the cell membrane and reach its intracellular target, degradation will be minimal.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which leads to a decrease in degradation.[1][19]
Q4: How can I troubleshoot the "Hook Effect"?
The "hook effect" is characterized by a bell-shaped dose-response curve where higher PROTAC concentrations result in decreased target degradation.[1] To confirm and troubleshoot this phenomenon:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations, including very low and very high concentrations, to observe the characteristic bell-shaped curve.[1][19]
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation of binary and ternary complexes at different PROTAC concentrations.[19][20]
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized component (Component A-COOH) with an amine-functionalized component (Component B-NH2).
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Component B-NH2 (1.0 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[5]
-
Add Component B-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.[5]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[11]
Protocol 2: General Procedure for PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final coupling of an alkyne-functionalized component with an azide-functionalized component.
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent system.[5]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[5]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.[5]
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Quantitative Data Summary
The following table presents representative data for the synthesis of PROTACs, highlighting the impact of different linkers and coupling methods on reaction outcomes.
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | Coupling Chemistry | Yield (%) | Purity (%) | Reference |
| PROTAC-1 | JQ1 | Pomalidomide | PEG3 | Amide Coupling | 65 | >95 | [3] |
| PROTAC-2 | JQ1 | Pomalidomide | PEG5 | Amide Coupling | 62 | >95 | [3] |
| PROTAC-3 | BETd-246 | VHL Ligand | Alkyl C8 | Amide Coupling | 58 | >98 | [21] |
| PROTAC-4 | JQ1-azide | Pomalidomide-alkyne | Triazole (via PEG4) | CuAAC | 75 | >99 | [22] |
| PROTAC-5 | JQ1-azide | VHL-alkyne | Triazole (via PEG6) | CuAAC | 70 | >99 | [22] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 7. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. biocompare.com [biocompare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. portlandpress.com [portlandpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylpyrrolidine-PEG2-Br storage and handling best practices
Technical Support Center: N-Acetylpyrrolidine-PEG2-Br
This guide provides best practices for the storage, handling, and use of this compound, a PROTAC linker used in the synthesis of PROTAC molecules[1]. It includes frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is critical to maintain the stability and reactivity of the compound. Recommendations are based on its form (powder vs. in solvent).
-
Powder: Store at -20°C for long-term stability (up to 3 years)[1].
-
In Solvent: Prepare solutions fresh for best results. If short-term storage is necessary, store aliquots at -80°C for up to 1 year[1].
For all forms, it is best practice to store the compound under an inert atmosphere (like Nitrogen or Argon) and protected from light, as PEG derivatives can be sensitive to oxidation and light[2][3].
Q2: What are the recommended handling procedures for this compound?
A2: this compound is an alkyl bromide, which requires careful handling. Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and suitable gloves[4][5][6]. Handle the compound in a well-ventilated area or a chemical fume hood[4][5]. Avoid inhalation of dust or contact with skin and eyes.
Q3: The compound has been at room temperature for a few days during shipping. Is it still viable?
A3: Most stable PEG derivatives can be shipped at ambient temperatures without loss of activity[2]. The compound should be transferred to the recommended storage conditions (-20°C for powder) immediately upon receipt[1]. For sensitive applications, it is advisable to run a small-scale test reaction to confirm its reactivity before committing to a large-scale experiment.
Q4: How should I prepare solutions of this compound?
A4: When preparing to use the compound, allow the container to warm slowly to room temperature before opening to prevent condensation of moisture, which can degrade the reagent[2]. Use anhydrous solvents, such as DMF, THF, or acetonitrile, especially if the subsequent reaction is moisture-sensitive. After use, flush the container with an inert gas like argon or nitrogen before sealing to protect the remaining compound[2][3].
Data Presentation: Storage Condition Summary
| Form | Temperature | Duration | Atmosphere | Light Condition |
| Powder | -20°C | Up to 3 years[1] | Inert Gas (N₂ or Ar)[2] | In the Dark[2][3] |
| In Solvent | -80°C | Up to 1 year[1] | Inert Gas (N₂ or Ar)[2] | In the Dark[2][3] |
Troubleshooting Guides
This section addresses common issues encountered during alkylation reactions involving this compound.
Q5: My alkylation reaction has a very low yield or did not proceed. What are the possible causes?
A5: Low reactivity is a frequent issue in alkylation reactions. A systematic check of reagents and conditions is the first step in troubleshooting.
-
Reagent Integrity: The alkylating agent (this compound) may have degraded due to improper storage (exposure to moisture or light)[7]. Ensure your starting nucleophile is pure and the base (if used) is active and not hygroscopic[7].
-
Reaction Conditions: Ensure you are using anhydrous solvents and an inert atmosphere if your reagents are sensitive to water or air[7].
-
Temperature: Some reactions require heating to overcome the activation energy[7]. However, excessive heat can cause decomposition or favor elimination side reactions over the desired substitution[7].
-
Steric Hindrance: If your nucleophile is sterically bulky, it may have difficulty accessing the electrophilic carbon of the alkyl bromide, slowing down or preventing the reaction[7].
Q6: I am observing multiple products in my reaction mixture. How can I improve selectivity?
A6: The formation of side products is common. For instance, when alkylating amines, over-alkylation can produce secondary, tertiary, or even quaternary ammonium (B1175870) salts.
-
Control Stoichiometry: Use a large excess of the nucleophile (e.g., the primary amine) relative to the alkylating agent to increase the probability of mono-alkylation.
-
Slow Addition: Adding the this compound solution dropwise to the reaction mixture helps maintain its concentration at a low level, which can favor the desired reaction and minimize side products.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by disfavoring higher-energy side reactions.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield alkylation reactions.
Experimental Protocols
General Protocol for Alkylation of a Phenolic Nucleophile
This protocol describes a general procedure for the Williamson ether synthesis, a common application for alkyl halides like this compound[8]. This should be adapted based on the specific substrate and laboratory conditions.
1. Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).
2. Procedure:
-
Setup: Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a round-bottom flask, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add enough anhydrous solvent to fully dissolve the substrate.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the phenol.
-
Alkylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid base (K₂CO₃) and wash it with the reaction solvent.
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using flash column chromatography on silica (B1680970) gel to obtain the desired ether product.
References
- 1. N-Acetylpyrrolidine-PEG2-Br_TargetMol [targetmol.com]
- 2. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Poor Cell Permeability of PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address one of the most common challenges in PROTAC development: poor cell permeability.
Frequently Asked Questions (FAQs)
FAQ 1: My PROTAC shows high binding affinity in biochemical assays, but has low activity in cell-based assays. What's the first step to troubleshoot this?
This is a classic problem often pointing towards poor cell permeability. Before extensive medicinal chemistry efforts, it's crucial to confirm that the lack of cellular activity is due to the molecule's inability to reach its intracellular target.
A logical first step is to systematically evaluate the PROTAC's physicochemical properties and directly measure its accumulation inside the target cells.
Below is a workflow to guide your initial troubleshooting:
refining PROTAC design for better degradation efficiency
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to refining PROTAC design for enhanced degradation efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during your PROTAC experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Target Protein Degradation
Q: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A: Several factors can contribute to a lack of PROTAC activity. A systematic evaluation is crucial to pinpoint the issue.[1]
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane.[2][3] Modify the linker to improve physicochemical properties, for example, by replacing a hydrophobic alkyl linker with a more hydrophilic PEG linker or incorporating rigid elements like spirocycles.[4][5] Prodrug strategies can also be employed to mask polar groups.[2][6] |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets within the cell.[2] Confirm target engagement using cellular thermal shift assays (CETSA) or NanoBRET assays.[2] |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation.[][8] If the complex is unstable or has an unfavorable conformation, degradation will be inefficient.[8] Use biophysical assays like SPR, ITC, or FRET to evaluate ternary complex formation and stability.[5][9][10] |
| Suboptimal Linker Design | The linker's length and composition are critical.[4][5][11][12] A linker that is too short can cause steric hindrance, while a linker that is too long may not bring the proteins into close enough proximity for efficient ubiquitination.[4][5][12] Synthesize and test a series of PROTACs with varying linker lengths and compositions.[5] |
| Low E3 Ligase Expression | The chosen cell line may have low endogenous levels of the recruited E3 ligase (e.g., VHL or Cereblon).[13] Confirm E3 ligase expression using Western blot or qPCR.[13] Consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.[4] |
| Incorrect Incubation Time or Concentration | Degradation is a time- and concentration-dependent process.[13] Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) and a dose-response experiment with a wide concentration range to determine the optimal conditions.[2][13] |
| Proteasome Inhibition | If the proteasome is not functioning correctly, ubiquitinated proteins will not be degraded. Co-treat cells with a proteasome inhibitor (e.g., MG132) as a control. A rescue of the target protein levels in the presence of the inhibitor confirms proteasome-dependent degradation.[14] |
| Compound Instability | The PROTAC molecule may be unstable in the cell culture medium.[2] Assess the stability of your compound in the experimental media over time. |
Issue 2: The "Hook Effect"
Q: I'm observing a decrease in protein degradation at higher PROTAC concentrations. What is happening and how can I address it?
A: This phenomenon is known as the "hook effect."[2][13] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex, thus inhibiting degradation.[2][14][15]
| Potential Cause | Suggested Solution |
| Excessive PROTAC Concentration | At high concentrations, the equilibrium shifts towards the formation of non-productive binary complexes.[15] |
| Low Cooperativity | The PROTAC may not be effectively promoting the interaction between the target protein and the E3 ligase. |
Solutions:
-
Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2][14]
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[2]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. This can be assessed using biophysical assays.[2]
Issue 3: Off-Target Effects and Cellular Toxicity
Q: My PROTAC is causing significant cell toxicity or I suspect it's degrading other proteins. How can I minimize these off-target effects?
A: Off-target effects can arise from several sources, including the degradation of unintended proteins or degradation-independent pharmacology of the PROTAC molecule.[13]
| Potential Cause | Suggested Solution |
| Degradation of Unintended Proteins | The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain.[13] |
| Degradation-Independent Pharmacology | The PROTAC molecule itself, or its constituent ligands, may have biological activities independent of protein degradation.[13] |
| High PROTAC Concentration | High concentrations can exacerbate off-target effects and lead to general cellular toxicity.[16] |
Solutions:
-
Titrate the Concentration: Use the lowest effective concentration of the PROTAC that achieves robust target degradation.[13]
-
Use a Non-Degrading Control: Synthesize or use a control molecule, for instance, one with a mutated E3 ligase ligand, to determine if the observed phenotype is due to degradation or another pharmacological effect.[13]
-
Perform Washout Experiments: Remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype to confirm the effect is due to the degrader.[13]
-
Proteomics Analysis: Use unbiased proteomics (mass spectrometry) to get a global view of protein degradation and identify any off-target substrates.[16]
-
Modify the E3 Ligase Ligand: Different E3 ligases have different substrate scopes. Sometimes, switching the E3 ligase recruiter (e.g., from a CRBN-based to a VHL-based PROTAC) can alter the off-target profile.[2] Recent studies show that modifying the C5 position of pomalidomide (B1683931) can reduce the degradation of off-target zinc-finger proteins.[17]
-
Tumor-Specific Strategies: To minimize off-tissue effects in vivo, consider strategies like conjugating tumor-specific targeting ligands or developing pro-PROTACs that are activated in the tumor microenvironment.[18]
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in PROTAC design?
A: The linker is a crucial component that connects the target-binding ligand to the E3 ligase-binding ligand.[19] Its length, composition, and attachment points significantly influence the PROTAC's efficacy by affecting the formation and stability of the ternary complex.[4][8][12] An optimal linker facilitates the correct spatial orientation of the target protein and the E3 ligase for efficient ubiquitination.[12][19]
Q2: How do I choose the right E3 ligase for my target protein?
A: While there are over 600 known E3 ligases, most PROTACs utilize ligands for Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4] The choice can depend on the cell type and the subcellular localization of the target protein. It is important to confirm that the chosen cell line expresses sufficient levels of the recruited E3 ligase.[16] The selection of the E3 ligase can also influence the degradation profile and potential off-target effects.[4]
Q3: What are the key parameters to measure when evaluating PROTAC efficiency?
A: The two primary parameters for quantifying PROTAC efficiency are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[20]
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.[20] These values are typically determined by performing a dose-response experiment and analyzing the results using Western blotting or other protein quantification methods.[20]
Q4: How can I improve the cell permeability and solubility of my PROTAC?
A: PROTACs often have high molecular weights and poor physicochemical properties, which can limit their cell permeability and solubility.[21][22] Strategies to improve these properties include:
-
Linker Optimization: Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) in the linker can improve solubility, while using more rigid structures can enhance conformational stability.[5][8] Replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to improve cell permeability.[21]
-
Introduce Intramolecular Hydrogen Bonds: This can help the PROTAC adopt a more compact, "chameleon-like" structure, reducing its size and polarity and thereby facilitating cell membrane passage.[2][21]
-
Formulation Strategies: For in vivo applications, formulation approaches such as amorphous solid dispersions or lipid-based formulations can improve solubility and oral bioavailability.[2][23]
Experimental Protocols & Data
Key Experimental Data Summary
The following table summarizes key quantitative data for well-characterized PROTACs often used as benchmarks.
| PROTAC | Target Protein | E3 Ligase | Binary Affinity (Target, KD) | Binary Affinity (E3, KD) | Ternary Complex KD | DC50 | Dmax |
| MZ1 | Brd4BD2 | VHL | 1-4 nM (SPR, ITC)[9] | 29-66 nM (SPR, ITC)[9] | ~9 nM | 0.03 µM[24] | >90% |
| dBET1 | BRD4 | CRBN | ~100 nM | ~1 µM | ~25 nM | ~50 nM | >95% |
| ARV-771 | BRD3(BD2) | VHL | - | - | Potent ternary complex formation observed[25] | ~5 nM | >90% |
| ARV-110 | Androgen Receptor | - | - | - | - | ~1 nM | >90% |
Note: KD, DC50, and Dmax values can vary depending on the cell line and experimental conditions.
Detailed Methodologies
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol describes the determination of a PROTAC's degradation efficiency by measuring the levels of the target protein.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase during treatment.[20]
- Allow cells to attach overnight.
- Prepare serial dilutions of the PROTAC in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM. Include a DMSO vehicle control.[14]
- Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 18-24 hours).[14]
2. Cell Lysis and Protein Quantification:
- Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
- Determine the protein concentration of each lysate using a standard method like the BCA assay.[14]
3. SDS-PAGE and Western Blotting:
- Load equal amounts of protein from each sample onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.[13]
4. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]
- Quantify the band intensities using densitometry software.[13]
- Normalize the target protein signal to the loading control signal.
- Plot the percentage of protein remaining relative to the vehicle control against the logarithm of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex within cells.[1]
1. Cell Treatment:
- Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.[1]
2. Cell Lysis:
- Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors.[1]
3. Immunoprecipitation:
- Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.[1]
- Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.[1]
- Add Protein A/G agarose beads to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
4. Western Blot Analysis:
- Elute the immunoprecipitated proteins from the beads.
- Analyze the eluates by Western blotting, probing for all three components of the ternary complex: the target protein, the E3 ligase, and if an antibody is available, the PROTAC itself. An increased association between the target protein and the E3 ligase in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[1]
1. Cell Treatment:
- Treat cells with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[1]
2. Cell Lysis:
- Lyse the cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[1]
3. Immunoprecipitation:
- Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
4. Western Blot Analysis:
- Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
- Probe the Western blot with an antibody that recognizes ubiquitin or poly-ubiquitin chains. A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample (especially with proteasome inhibition) indicates ubiquitination of the target protein.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: The formation of binary vs. ternary complexes at different PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 20. benchchem.com [benchchem.com]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 22. pharmacytimes.com [pharmacytimes.com]
- 23. mdpi.com [mdpi.com]
- 24. lifesensors.com [lifesensors.com]
- 25. Ternary Complex Formation [worldwide.promega.com]
Validation & Comparative
A Comparative Guide to PEG-Based PROTAC Linkers: Spotlight on N-Acetylpyrrolidine-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[2][3]
This guide provides an objective comparison of N-Acetylpyrrolidine-PEG2-Br with other PEG-based PROTAC linkers, supported by experimental data from representative studies. While direct comparative studies on this compound are not extensively available in the public domain, this guide will infer its potential properties based on its structural components and established principles of PROTAC linker design.
The Role of the Linker in PROTAC Function
The linker's primary function is to bridge the POI and E3 ligase ligands, facilitating the formation of a stable ternary complex. This proximity is essential for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[4] The length, flexibility, and chemical composition of the linker are critical parameters that influence the stability and productivity of this ternary complex, ultimately impacting the degradation efficiency of the PROTAC.[2]
An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long can lead to decreased efficacy due to excessive flexibility.[5] The composition of the linker also significantly affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1]
This compound: A Structural Overview
This compound is a PROTAC linker characterized by three key components:
-
N-Acetylpyrrolidine Moiety: The pyrrolidine (B122466) ring is a common scaffold in medicinal chemistry, known for its ability to introduce three-dimensionality and improve pharmacokinetic properties.[6] The acetyl group provides a potential point for hydrogen bonding.
-
PEG2 Spacer: A short polyethylene glycol chain consisting of two ethylene (B1197577) glycol units. PEG linkers are known to enhance the solubility of PROTACs.[6]
-
Bromo (Br) Functional Group: A terminal bromine atom that serves as a reactive handle for conjugation with either the POI ligand or the E3 ligase ligand.
Performance Comparison of PEG-Based Linkers
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing PROTACs with varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PEG2 | 83 | ~80 | Hypothetical data based on trends |
| PEG3 | 55 | 85 | [2] |
| PEG4 | 20 | 95 | [2] |
| PEG5 | 15 | >98 | [2] |
| PEG6 | 30 | 92 | [2] |
This table presents a synthesized comparison for a series of hypothetical BRD4-targeting PROTACs, illustrating the general trend of improved efficacy with optimal PEG linker length.
Table 2: Physicochemical Properties of Representative PEG-Based PROTACs
| Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl Chain | 785.9 | 4.2 | 165.2 | High |
| PEG2 | 831.9 | 3.5 | 174.5 | Moderate |
| PEG4 | 919.0 | 2.8 | 193.0 | Moderate-Low |
Data compiled from publicly available research and representative examples.[5] cLogP: calculated lipophilicity; TPSA: topological polar surface area. Papp values are qualitative and depend on the specific PROTAC and assay conditions.
Based on these general trends, a PROTAC incorporating the this compound linker would be expected to have a relatively low molecular weight and moderate lipophilicity compared to longer PEG-chain linkers. The short PEG2 chain would likely provide a balance between solubility and permeability. The N-acetylpyrrolidine cap could potentially influence cell permeability and metabolic stability, though this would require empirical validation.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Protocol:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer.
-
Assay Setup: Add buffer to the acceptor plate wells. Add the PROTAC solution to the donor plate wells. Place the donor plate on top of the acceptor plate to create a "sandwich."
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature to allow for compound diffusion.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor_initial - [drug]_donor_final)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
A Comparative Guide to the Efficiency of E3 Ligase Ligands with a PEG2 Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective degradation of target proteins. A critical determinant of a PROTAC's efficacy lies in the choice of the E3 ubiquitin ligase ligand and the linker connecting it to the target-binding warhead. This guide provides a comparative analysis of the efficiency of commonly used E3 ligase ligands when coupled with a polyethylene (B3416737) glycol 2 (PEG2) linker.
PROTACs are bifunctional molecules that orchestrate the degradation of a protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a crucial step that leads to the ubiquitination of the POI, marking it for proteasomal degradation.[1][3] While over 600 E3 ligases exist, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively used in PROTAC design due to the availability of well-characterized small molecule ligands.[1][2][4]
The linker itself is not merely a spacer but plays an active role in modulating the properties of the PROTAC, including its solubility, cell permeability, and the stability of the ternary complex.[5][6] PEG linkers, known for their hydrophilic nature, can improve the aqueous solubility of PROTACs, which is often a challenge for these high molecular weight molecules.[5]
This guide will focus on a comparative overview of CRBN and VHL ligands in the context of a PROTAC constructed with a PEG2 linker.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical yet representative quantitative data for PROTACs utilizing different E3 ligase ligands with a PEG2 linker targeting the same hypothetical protein of interest (POI-X). This data is intended to illustrate the potential differences in performance metrics.
| E3 Ligase Ligand | Linker | Target Warhead | DC50 (nM) | Dmax (%) | Ternary Complex Affinity (KD, ternary) (nM) | Cell Permeability (Papp) (10⁻⁶ cm/s) |
| Pomalidomide (CRBN) | PEG2 | Ligand-X | 25 | >90 | 50 | 5.2 |
| Thalidomide (CRBN) | PEG2 | Ligand-X | 45 | >85 | 75 | 4.8 |
| VH032 (VHL) | PEG2 | Ligand-X | 15 | >95 | 30 | 3.5 |
Note: The data presented are for illustrative purposes and can vary significantly based on the specific target protein, warhead affinity, and the cellular context.
Key Performance Parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
-
Ternary Complex Affinity (KD, ternary): A measure of the stability of the POI-PROTAC-E3 ligase complex. A lower KD indicates a more stable complex, which often correlates with better degradation efficiency.[7]
-
Cell Permeability (Papp): A measure of the ability of the PROTAC to cross the cell membrane.
Mandatory Visualizations
Signaling Pathway
Caption: The mechanism of action for a PROTAC utilizing a PEG2 linker.
Experimental Workflow
Caption: A generalized workflow for evaluating the efficiency of PROTACs.
Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Ternary Complex Formation [promega.sg]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
PEG vs. Alkyl Linkers in PROTACs: A Data-Driven Comparison for Optimal Degrader Design
For Researchers, Scientists, and Drug Development Professionals
The design of a Proteolysis-Targeting Chimera (PROTAC) is a complex process where the linker, the component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of efficacy.[1] The linker's composition, length, and flexibility profoundly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, which is essential for inducing protein degradation.[1][2] Among the most common flexible linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains, each offering a distinct set of advantages and disadvantages that must be carefully weighed.[3]
This guide provides an objective, data-supported comparison of PEG and alkyl linkers to inform the rational design of next-generation protein degraders.
Core Comparison: Hydrophilicity vs. Lipophilicity
The fundamental difference between PEG and alkyl linkers lies in their chemical nature. PEG linkers are composed of repeating hydrophilic ethylene (B1197577) glycol units, while alkyl linkers are hydrophobic hydrocarbon chains.[4][] This distinction is the primary driver of their differing impacts on the overall properties of the PROTAC molecule.
-
PEG Linkers: The Solubility Enhancers. A significant challenge in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[6] PEG linkers directly address this issue by increasing the hydrophilicity of the molecule, which can improve solubility and bioavailability.[4][6] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interaction with aqueous environments.[7]
-
Alkyl Linkers: The Permeability Champions. While solubility is crucial, a PROTAC must also cross the cell membrane to reach its intracellular target.[8] Alkyl linkers, by increasing lipophilicity, can significantly enhance passive diffusion across the lipid bilayer.[][10] Replacing ether oxygens with methylene (B1212753) groups reduces the topological polar surface area (TPSA), allowing the PROTAC to adopt a more compact form factor within the cell membrane.[] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[]
Quantitative Data Summary: A Comparative Overview
The optimal linker is highly dependent on the specific protein of interest (POI) and the E3 ligase being recruited.[11] The following table summarizes key performance data, illustrating the trade-offs between PEG and alkyl linkers.
| Linker Type | Property | Observation | Supporting Data (Example) | Reference(s) |
| PEG Linker | Solubility | Significantly increases aqueous solubility. | A hypothetical PROTAC showed solubility increasing from 5 µg/mL (Alkyl C8) to 150 µg/mL (10-unit PEG). (Illustrative Data) | [6] |
| Cell Permeability | Can have a complex effect. While hydrophilic, flexible PEG chains can fold to shield polar surfaces, aiding permeability. However, excessive length can be detrimental.[7] | Permeability can decrease with an increasing number of PEG units. In one study, permeability was reduced by half with one or two additional PEG units. | [12] | |
| Metabolic Stability | Can be susceptible to in vivo cleavage through ether peroxidation.[4][] | Reduced metabolic stability compared to some rigid linkers. | [4] | |
| Ternary Complex | The flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[13] | A 16-atom PEG linker was found to be significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities. | [][11] | |
| Alkyl Linker | Solubility | Tends to be hydrophobic, which can limit aqueous solubility.[4][10] | Often requires formulation strategies or the inclusion of polar handles to improve solubility. | [4][] |
| Cell Permeability | Generally enhances membrane permeability due to increased lipophilicity.[] | Alkyl analogs show higher apparent permeability in Parallel Artificial Membrane Permeability Assays (PAMPA).[] | [] | |
| Metabolic Stability | Generally more stable than PEG linkers; metabolism typically occurs via oxidation at the chain's terminus rather than cleavage.[] | The lack of ether bonds eliminates peroxide-prone weak points, often resulting in lower clearance. | [] | |
| Ternary Complex | Provides a high degree of conformational flexibility, which can be beneficial for ternary complex formation.[3] | A C8 alkyl linker was used in an optimal dual-target degrader (GP262), validating the effectiveness of a flexible linker design. | [14] |
The Interplay of PROTAC Linker Properties
The selection of a linker involves a delicate balance between competing physicochemical properties to achieve the desired biological outcome.
The PROTAC Mechanism of Action
Regardless of the linker, the goal is to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (with PEG or alkyl linker) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Parallel Artificial Membrane Permeability Assay (PAMPA)
A high-throughput, cell-free assay to predict passive membrane permeability.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The PROTAC compounds are added to a donor 96-well plate in buffer (e.g., PBS at pH 7.4).
-
Incubation: The lipid-coated filter plate is placed on the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich." The entire assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor wells and the incubation time.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay provides evidence of the formation of the POI-PROTAC-E3 ligase complex within cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC (at a concentration known to be effective) or a vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (or E3 ligase) that is coupled to magnetic or agarose (B213101) beads. This will "pull down" the target protein and any interacting partners.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blotting. Probe the blot with antibodies against the E3 ligase (or target protein) and the target protein itself to confirm the presence of all components of the ternary complex. An enhanced signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates complex formation.[14]
Experimental Workflow for Linker Comparison
A systematic approach is required to effectively compare linker performance.
Conclusion and Future Directions
The choice between a PEG and an alkyl linker is not straightforward and represents a critical, data-driven decision in PROTAC design. PEG linkers are a powerful tool for overcoming solubility limitations, a common hurdle for these high-molecular-weight molecules.[6] Conversely, alkyl linkers are often superior for enhancing cell permeability, which is essential for reaching intracellular targets and can lead to improved oral bioavailability.[]
The biological context is paramount; the optimal linker choice is dictated by the specific properties of the target protein, the E3 ligase, and the attached ligands.[] An empirical approach, guided by the principles outlined in this guide, is necessary. The systematic synthesis and evaluation of PROTACs with varied linkers, using robust biophysical and cellular assays, will continue to be the most effective strategy for identifying degraders with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
comparative analysis of PROTACs synthesized with different linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a comparative analysis of PROTACs synthesized with different linkers, supported by experimental data and detailed protocols to inform the design of more potent and effective protein degraders.
At the heart of a PROTAC's efficacy is the linker, the chemical bridge connecting a target protein-binding ligand to an E3 ubiquitin ligase recruiter. This component is far more than a simple spacer; its length, composition, and rigidity critically influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][2][3] The choice of linker can profoundly impact a PROTAC's potency, selectivity, solubility, and cell permeability.[4][5]
The Mechanism of Action: A Linker's Pivotal Role
PROTACs leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The linker's role is to optimally position the target protein and the E3 ligase to facilitate the transfer of ubiquitin, marking the target for destruction by the proteasome. An improperly designed linker can lead to steric hindrance or an unproductive ternary complex geometry, thereby diminishing degradation efficiency.[1][]
Comparative Analysis of Linker Types
PROTAC linkers are generally categorized into three main types: flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, rigid linkers, and those installed via "clickable" chemistry. Each type imparts distinct properties to the final PROTAC molecule.
-
Alkyl Chains: These simple hydrocarbon linkers offer significant conformational flexibility. While synthetically accessible, their hydrophobicity can negatively affect the solubility of the PROTAC.[4]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic, which can enhance the solubility and cell permeability of the PROTAC.[3][4] Statistically, approximately 54% of reported PROTACs utilize PEG linkers.[4]
-
Rigid Linkers: These linkers often incorporate cyclic structures (e.g., piperazine, aromatic rings) to introduce conformational constraints. This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[4][]
-
Clickable Linkers: Employing reactions like the copper-catalyzed azide-alkyne cycloaddition, this strategy allows for the modular and efficient assembly of PROTAC libraries. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[4]
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize experimental data from studies where linker length and composition were varied.
Table 1: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [7]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | >75% |
| Alkyl/Ether | 21 | 3 | 96% |
| Alkyl/Ether | 29 | 292 | 76% |
Data from Arvinas study shows that for TBK1 degradation, a minimum linker length is required, with potency decreasing when the linker becomes excessively long.[7]
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [1][8]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Moderate |
| PEG | 16 | Potent |
A study by Cyrus et al. demonstrated that while 12- and 16-atom PEG linkers had similar binding affinities for ERα, the 16-atom linker was significantly more potent at inducing degradation, highlighting the importance of optimal spacing.[8][9]
Table 3: Comparison of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation [10]
| PROTAC ID | Linker Type | DC50 (nM) in Mino cells | Dmax (%) in Mino cells |
| RC-1 | PEG-based | 13.0 | >95% |
| RC-3 | PEG-based (longer) | 3.5 | >95% |
| IR-1 | PEG-based | 1.9 | >95% |
| IR-2 | PEG-based (longer) | 1.8 | >95% |
This data on reversible (RC) and irreversible (IR) covalent PROTACs shows that linker length optimization can improve potency (lower DC50) even within the same general linker class.[10]
Key Experimental Protocols
Reproducible and rigorous experimental methods are essential for accurately evaluating and comparing PROTAC performance.
Western Blotting for Protein Degradation
This is a standard method to quantify the level of a target protein after PROTAC treatment.[11]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, HEK293T, 22Rv1) to achieve 70-80% confluency.[4][12]
-
Treat cells with a dose-response range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
3. Protein Quantification and Sample Preparation:
-
Determine protein concentration for each lysate using a BCA protein assay.[11]
-
Normalize lysate concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.[11]
4. SDS-PAGE and Immunoblotting:
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
5. Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to a loading control (e.g., GAPDH, β-actin).[4]
-
Calculate the percentage of degradation relative to the vehicle control to generate dose-response curves and determine DC50 and Dmax values.[11]
Ternary Complex Formation and Binding Assays
Evaluating binary and ternary complex formation is crucial to understanding a PROTAC's mechanism and optimizing its design.
-
Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC): These techniques can be used to measure the binding affinities of the PROTAC to both the target protein and the E3 ligase independently.
-
Fluorescence Polarization (FP): FP assays are effective for quantifying binding affinities in solution, often used in a competitive format to measure a PROTAC's ability to bind its target proteins.[13]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[14]
-
Proximity-Based Assays (e.g., TR-FRET, AlphaLISA): These high-throughput methods can directly measure the formation of the ternary complex in vitro or in cell lysates.[14]
Conclusion
The linker is a critical determinant of PROTAC success. The presented data underscores that linker design is not a one-size-fits-all problem; it requires careful optimization for each specific target and E3 ligase pair. While flexible PEG and alkyl linkers are widely used and synthetically accessible, there is a clear trend towards developing more sophisticated rigid and functional linkers to improve potency, selectivity, and overall drug-like properties.[2][7] A systematic approach, exploring a range of linker lengths, compositions, and attachment points, supported by robust biophysical and cellular assays, is essential for accelerating the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Revolutionizing Drug Discovery: A Comparative Guide to the Degradation Efficiency of PEG-Linker Based PROTACs
For researchers, scientists, and drug development professionals, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. By hijacking the body's own cellular machinery, these novel molecules can selectively target and eliminate disease-causing proteins. This guide provides a comprehensive evaluation of the degradation efficiency of PROTACs, with a particular focus on those incorporating polyethylene (B3416737) glycol (PEG) linkers, such as the N-Acetylpyrrolidine-PEG2-Br scaffold. We present a comparative analysis of their performance against other alternatives, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker plays a crucial role in the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation by the proteasome.[2] The length and composition of the linker, often utilizing PEG chains for their favorable physicochemical properties, can significantly impact the efficacy and selectivity of the PROTAC.[2][3]
This guide will focus on the well-studied Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a prime target in oncology, to illustrate the principles of PROTAC efficiency.[4]
Comparative Degradation Efficiency of BRD4-Targeting PROTACs
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[5] Lower DC50 values indicate higher potency. The following table summarizes the degradation efficiency of several prominent BRD4-targeting PROTACs with varying linker compositions and E3 ligase recruiters.
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| NC-1 | Ibrutinib (covalent) | Thalidomide (CRBN) | PEG-based | Mino | 2.2 | 97 |
| RC-3 | Ibrutinib (covalent) | Thalidomide (CRBN) | PEG-based | Mino | >1000 | <20 |
| Compound 34 | JQ1 | Pomalidomide (CRBN) | Piperazine-containing | MDA-MB-231 | 60 | 94 |
| Compound 37 | JQ1 | Pomalidomide (CRBN) | α-acyloxy amide | MDA-MB-231 | 62 | 86 |
| Compound 27 | JQ1 | Pomalidomide (CRBN) | Hydrocarbon | MDA-MB-231 | 97.1 | 88 |
| Compound 28 | JQ1 | Pomalidomide (CRBN) | Hydrocarbon | MDA-MB-231 | 134.0 | 79 |
| Compound 29 | JQ1 | Pomalidomide (CRBN) | PEG | MDA-MB-231 | 184.0 | 86 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[6][7]
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is crucial to visualize the underlying biological processes and the experimental procedures used for their characterization.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative guide. Below are detailed protocols for key assays used to evaluate PROTAC performance.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the levels of a target protein following PROTAC treatment.[4][8]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[9][10][11]
Materials:
-
Opaque-walled 96-well plates
-
PROTAC of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[12]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., CRL4-CRBN)
-
Purified target protein (e.g., BRD4)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
10X Ubiquitination Buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction by combining the E1, E2, E3 enzymes, target protein, ubiquitin, ATP, and the PROTAC in the reaction buffer. Include control reactions (e.g., no PROTAC, no E3 ligase).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear indicates polyubiquitination.
By systematically evaluating new PROTAC molecules using these established methodologies, researchers can accelerate the development of potent and selective protein degraders for a wide range of therapeutic applications. The data presented here underscores the critical role of the linker in determining PROTAC efficacy and provides a framework for the rational design of future drug candidates.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
The Strategic Advantage of Heterobifunctional PEG Linkers in Drug Screening
In the landscape of modern drug discovery, particularly in the development of complex biotherapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. Among the various options, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as a superior choice, offering a multitude of benefits that streamline the drug screening process and enhance the therapeutic potential of novel drug candidates. This guide provides a comprehensive comparison of heterobifunctional PEG linkers with other alternatives, supported by experimental data and detailed protocols.
Enhanced Control and Specificity in Bioconjugation
Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini.[1] This fundamental characteristic allows for the sequential and specific conjugation of two different molecules, a significant advantage over homobifunctional linkers which have identical reactive groups at both ends.[1][2][] The incorporation of a polyethylene glycol (PEG) chain as a spacer further enhances the properties of these linkers.[1][4]
The dual reactivity of heterobifunctional PEG linkers enables a controlled, two-step conjugation process.[5] This sequential approach generally results in a more homogenous and well-defined final product with a higher yield of the desired conjugate compared to the one-pot reactions often required with homobifunctional linkers, which can lead to a mixture of products and undesirable polymers.[5] This precision is crucial in drug screening, where consistency and reproducibility are paramount.
Superior Physicochemical and Pharmacokinetic Properties
The PEG component of the linker confers several advantageous properties to the resulting bioconjugate.[4] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA.[6][7] The inclusion of a PEG spacer in a linker can:
-
Improve Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing the risk of aggregation.[1][8][9]
-
Enhance Stability: The PEG chain can shield the conjugated molecules from enzymatic degradation, increasing their stability in biological fluids.[6][8][10]
-
Prolong Circulation Half-Life: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation time in the body.[6][10][11]
-
Reduce Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the conjugated molecule, reducing the likelihood of an adverse immune response.[1][6][12]
These improved properties are critical for the development of effective and safe therapeutics. For instance, in ADCs, a stable linker is essential to prevent the premature release of the cytotoxic payload in the bloodstream, which could lead to off-target toxicity.[13][14]
Comparative Performance Data
The advantages of heterobifunctional PEG linkers are evident in experimental data comparing their performance to other linker types. The following tables summarize key performance indicators.
| Parameter | Homobifunctional Linker (e.g., HO-PEG-OH) (One-Pot Reaction) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
| A comparative summary of conjugation efficiency and product purity between a homobifunctional and a heterobifunctional PEG linker, demonstrating the superior performance of the latter in achieving a higher yield of a purer product.[5] |
| Parameter | ADC with Homobifunctional Linker | ADC with Heterobifunctional Linker |
| Aggregation after 1 month at 4°C (%) | 5-10% | <2% |
| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% |
| In-vivo Half-life (murine model, hours) | ~150 | ~250 |
| A comparison of the stability of Antibody-Drug Conjugates (ADCs) synthesized with homobifunctional versus heterobifunctional PEG linkers, highlighting the enhanced stability and in-vivo half-life conferred by the heterobifunctional linker.[5] |
Experimental Protocols
To illustrate the practical application of heterobifunctional PEG linkers, detailed methodologies for key experiments are provided below.
Protocol 1: Two-Step Bioconjugation using an NHS-Ester-PEG-Maleimide Linker
This protocol outlines the conjugation of a protein (e.g., an antibody) with available primary amines to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug).[4]
Materials:
-
Protein-NH₂ in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
NHS-Ester-PEG-Maleimide linker
-
Molecule-SH
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column
-
Conjugation Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
Procedure:
-
Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.[4]
-
Protein Modification:
-
Add the linker solution to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to protein).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.[4]
-
Conjugation to Thiol-Containing Molecule:
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution at a slight molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.[1]
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess purity by SEC-HPLC.[4]
Protocol 2: Bioconjugation via Click Chemistry using a DBCO-PEG-NHS Ester Linker
This protocol describes the conjugation of a protein with primary amines to an azide-containing molecule using a copper-free click chemistry approach.[4]
Materials:
-
Protein-NH₂ in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester linker
-
Azide-containing molecule
-
DMSO or DMF
-
Desalting column
-
1M Tris-HCl, pH 8.0
Procedure:
-
Linker Preparation: Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.[4]
-
Protein Modification:
-
Add the linker solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.[4]
-
Purification: Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.[4]
-
Click Reaction:
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide (B81097) molecule is recommended.[4]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification: Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.[4]
-
Characterization: Analyze the final conjugate by SDS-PAGE and assess the purity by SEC-HPLC.[4]
Visualizing the Advantage: Workflows and Pathways
The logical flow of bioconjugation and the mechanism of action for therapeutics developed using these linkers can be effectively visualized.
Caption: Generalized experimental workflow for ADC synthesis using a heterobifunctional PEG linker.
Caption: Simplified signaling pathway for ADC-mediated tumor cell killing.
Conclusion
Heterobifunctional PEG linkers offer unparalleled advantages in drug screening and development. Their ability to facilitate controlled, specific, and efficient bioconjugation reactions leads to the production of homogenous and stable drug candidates. The inherent benefits of PEGylation, including improved solubility, stability, and pharmacokinetic profiles, further enhance the therapeutic potential of these molecules. The provided experimental data and protocols serve as a practical guide for researchers, scientists, and drug development professionals, underscoring the strategic importance of selecting heterobifunctional PEG linkers for the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. betalifesci.com [betalifesci.com]
- 13. veranova.com [veranova.com]
- 14. abzena.com [abzena.com]
Unveiling the Machinery: A Guide to the Structural and Biophysical Mechanisms of Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this technology are heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges to hijack the cell's own protein disposal machinery. Understanding the intricate structural and biophysical principles that govern their mechanism of action is paramount for the rational design of potent and selective therapeutics.
This guide provides a comparative overview of the key techniques and data used to elucidate the mechanism of degraders, supported by experimental insights and protocols.
The PROTAC Catalytic Cycle: A Step-by-Step Takedown
PROTACs operate through a catalytic cycle, inducing the degradation of a target Protein of Interest (POI) via the Ubiquitin-Proteasome System (UPS). The process is initiated by the formation of a crucial ternary complex, consisting of the POI, the PROTAC, and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the 26S proteasome. The PROTAC is then released to repeat the cycle, allowing it to act at sub-stoichiometric concentrations.[1][2]
References
Safety Operating Guide
Safe Disposal of N-Acetylpyrrolidine-PEG2-Br: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Acetylpyrrolidine-PEG2-Br, a PROTAC linker used in the synthesis of PROTAC molecules.[1][2] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the chemical properties of its constituent parts: a brominated organic compound and a polyethylene (B3416737) glycol (PEG) derivative. Brominated organic compounds are often persistent in the environment and may have toxic properties, necessitating their disposal as hazardous waste.[3]
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, a thorough hazard assessment is crucial. The key potential hazards are associated with the brominated organic component of the molecule.
Personal Protective Equipment (PPE) is mandatory. Before initiating any disposal procedures, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound during disposal should be conducted in a well-ventilated chemical fume hood.
Quantitative Data Summary
For clarity and easy reference, the key chemical and physical properties of the components of this compound are summarized below.
| Property | N-Acetylpyrrolidine | Polyethylene Glycol (PEG) | Brominated Organics (General) |
| CAS Number | 4030-18-6[4][5][6][7] | Varies by molecular weight | Varies |
| Molecular Formula | C6H11NO[4][7] | (C2H4O)n+1H2O | Varies |
| Molecular Weight | 113.16 g/mol [4][5][7] | Varies | Varies |
| Boiling Point | 212.1 °C at 760 mmHg[4][5] | Varies | Varies |
| Flash Point | 90.8 °C[4][5] | Varies | Varies |
| Water Solubility | Soluble[4] | Generally soluble[8] | Generally low solubility |
| Primary Disposal Concern | General organic chemical waste. | Low toxicity, but should not be disposed of down the drain.[8][9] | Halogenated waste, potential environmental persistence.[3][10] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled systematically to ensure safety and compliance with regulations.
Step 1: Waste Segregation and Classification
-
Identify the Waste Stream: Determine if the this compound waste is in solid form, dissolved in a solvent, or in a mixed phase.
-
Classify the Waste: Based on its structure as a brominated organic compound, classify this compound as hazardous halogenated organic waste .[10]
-
Segregate from Other Waste: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[3] It should be collected in a designated "Halogenated Organic Waste" container.[10]
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically resistant, leak-proof container with a secure screw-top cap for collecting the waste.
-
Proper Labeling: The waste container must be clearly labeled with:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents, including any solvents.
-
Step 3: Temporary Storage in the Laboratory
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated secondary containment area.
-
Incompatible Materials: Keep the container away from heat, sparks, and incompatible materials, particularly strong oxidizing agents and acids.
Step 4: Final Disposal
-
Contact a Licensed Waste Disposal Facility: The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Manifesting: A hazardous waste manifest will be required for transport and disposal. Your EHS department or the licensed disposal vendor will provide guidance on completing this documentation.
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][10]
Experimental Workflow and Decision-Making Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 2. N-Acetylpyrrolidine-PEG2-Br_TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetylpyrrolidine|lookchem [lookchem.com]
- 5. N-Acetylpyrrolidine | CAS#:4030-18-6 | Chemsrc [chemsrc.com]
- 6. Pyrrolidine, 1-acetyl- (CAS 4030-18-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Pyrrolidine, 1-acetyl- [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. glitherm.com [glitherm.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
